molecular formula C26H37ClN2O4 B12424143 Nor Verapamil-d7, Hydrochloride

Nor Verapamil-d7, Hydrochloride

Cat. No.: B12424143
M. Wt: 484.1 g/mol
InChI Key: OEAFTRIDBHSJDC-GUZHUBCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nor Verapamil-d7, Hydrochloride (CAS 1216413-74-9) is a deuterated isotopologue of the primary metabolite of Verapamil, specifically designed for use as an internal standard in quantitative mass spectrometry. With a molecular formula of C26H30D7ClN2O4 and a molecular weight of 484.08 g/mol, this compound features seven deuterium atoms, providing a distinct mass shift for precise analytical measurements . The product is characterized by its high chemical purity (98.8% by HPLC) and exceptional isotopic enrichment (99% atom D), which are critical for minimizing analytical variability and ensuring accurate calibration in bioanalytical assays . In research applications, Nor Verapamil-d7, Hydrochloride is primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative determination of its non-deuterated counterpart, Norverapamil, in biological matrices such as plasma and serum . Norverapamil itself is a major active metabolite of the calcium channel blocker Verapamil and contributes to the drug's overall pharmacological activity. By utilizing this stable isotope-labeled analog, researchers can achieve superior accuracy and precision in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring, effectively correcting for ion suppression or variability in sample preparation and ionization efficiency. The product is supplied as a white solid and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37ClN2O4

Molecular Weight

484.1 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D;

InChI Key

OEAFTRIDBHSJDC-GUZHUBCOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Norverapamil-d7 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and drug metabolism studies, the pursuit of accuracy and precision is paramount. The reliable quantification of drug molecules and their metabolites in complex biological matrices is fundamental to understanding their fate in the body. This guide provides an in-depth technical overview of Norverapamil-d7 Hydrochloride, a critical tool for researchers working with the calcium channel blocker Verapamil and its primary active metabolite, Norverapamil. As a deuterated internal standard, Norverapamil-d7 Hydrochloride serves as the cornerstone for robust and validated bioanalytical methods, ensuring the integrity of experimental data.

Foundational Principles: The Role of a Deuterated Internal Standard

Norverapamil-d7 Hydrochloride is a stable isotope-labeled (SIL) analog of Norverapamil, the major N-demethylated metabolite of Verapamil.[1][2][3] In this compound, seven hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H). This subtle yet significant modification is the key to its utility in quantitative mass spectrometry.[4]

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS) . By introducing a known quantity of Norverapamil-d7 into a biological sample at the earliest stage of processing, it acts as a "perfect" internal standard. It is chemically and physically almost identical to the endogenous (unlabeled) Norverapamil.[5] This means it will behave similarly during every step of the analytical workflow, including:

  • Extraction: Any loss of the analyte during sample cleanup will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: It will co-elute with the analyte, experiencing the same chromatographic conditions.

  • Ionization: It will be ionized with similar efficiency in the mass spectrometer source.

The mass spectrometer, however, can easily differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[6] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively cancelled out, leading to highly accurate and precise quantification.

Bioanalytical Applications in Verapamil Research

Norverapamil-d7 Hydrochloride is indispensable in several key areas of Verapamil research, primarily focusing on its quantification in biological matrices like plasma and tissue homogenates.

Pharmacokinetic (PK) Studies

Verapamil undergoes extensive first-pass metabolism, with Norverapamil being a significant and pharmacologically active metabolite.[7] Understanding the absorption, distribution, metabolism, and excretion (ADME) of both Verapamil and Norverapamil is crucial for determining appropriate dosing regimens and assessing potential drug-drug interactions. Norverapamil-d7 allows for the precise quantification of Norverapamil concentrations over time, enabling the accurate determination of key PK parameters such as Cmax, Tmax, AUC, and half-life.[8]

Drug Metabolism and Cytochrome P450 (CYP) Inhibition Studies

Verapamil and Norverapamil are known inhibitors of the cytochrome P450 enzyme CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[9][10][11] This inhibition is mechanism-based, meaning that a reactive metabolite forms a covalent bond with the enzyme, leading to its irreversible inactivation.[12][13] Accurate quantification of Norverapamil is critical in in vitro and in vivo studies designed to characterize the potency and kinetics of this inhibition.

P-glycoprotein (P-gp) Inhibition Assays

Both Verapamil and Norverapamil are also inhibitors of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in drug resistance and distribution.[1][7] By inhibiting P-gp, these compounds can alter the absorption and distribution of other drugs that are P-gp substrates. Norverapamil-d7 can be used in studies that investigate the P-gp inhibitory potential of Verapamil and its metabolites.

Experimental Methodologies: A Practical Guide

The following sections provide detailed protocols for the use of Norverapamil-d7 Hydrochloride in a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins and phospholipids. Two common methods are protein precipitation and liquid-liquid extraction.

This method is rapid and suitable for high-throughput analysis.[14][15]

  • Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 100 µL of plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of Norverapamil-d7 Hydrochloride working solution (at a known concentration) to each plasma sample.

  • Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to each sample.

  • Mixing: Vortex the samples for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LLE offers a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[9]

  • Aliquoting and Spiking: Aliquot 200 µL of plasma and spike with the Norverapamil-d7 internal standard as described above.

  • Basification: Add a small volume of a basic buffer (e.g., 50 µL of 0.1 M NaOH) to increase the pH of the plasma.

  • Extraction Solvent Addition: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Extraction: Vortex the samples vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the LC mobile phase.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of Norverapamil and its deuterated internal standard.

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from low to high organic phase over several minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Norverapamil441.5165.3
Norverapamil-d7 448.5 165.3

Note: The precursor ion for Norverapamil-d7 is predicted based on the addition of 7 daltons to the mass of Norverapamil. The product ion is expected to be the same as the unlabeled compound as the fragmentation typically occurs at a part of the molecule that does not contain the deuterium labels.

Visualizing Key Mechanisms and Workflows

Verapamil Metabolism to Norverapamil

The primary metabolic pathway for the formation of Norverapamil from Verapamil is N-demethylation, predominantly catalyzed by the CYP3A4 enzyme in the liver.

G Verapamil Verapamil CYP3A4 CYP3A4 (N-demethylation) Verapamil->CYP3A4 Norverapamil Norverapamil CYP3A4->Norverapamil

Caption: Metabolic conversion of Verapamil to Norverapamil.

Bioanalytical Workflow using Norverapamil-d7

This diagram illustrates the key steps in a typical quantitative bioanalysis experiment.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Plasma Plasma Sample Spike Spike with Norverapamil-d7 Plasma->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Clean_Extract Clean Extract Extract->Clean_Extract LC_MSMS LC-MS/MS Analysis (MRM Mode) Clean_Extract->LC_MSMS Data Peak Area Ratio (Analyte/IS) LC_MSMS->Data Calibration Calibration Curve Data->Calibration Concentration Calculate Analyte Concentration Calibration->Concentration

Sources

Norverapamil-d7 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, analytical applications, and pharmacological significance of a key deuterated internal standard and active metabolite.

This guide provides a detailed technical overview of Norverapamil-d7 Hydrochloride, a deuterated analog of Norverapamil, the primary active metabolite of the widely used calcium channel blocker, Verapamil. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and the pharmacological context of this essential compound.

Core Compound Specifications

A foundational understanding of a compound begins with its fundamental properties. Norverapamil-d7 Hydrochloride is a stable, isotopically labeled version of Norverapamil, which is crucial for its primary application as an internal standard in quantitative bioanalysis.

PropertyValueSource(s)
CAS Number 1216413-74-9[1]
Molecular Formula C₂₆H₃₀D₇ClN₂O₄
Molecular Weight 484.08 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥98%[1]
Deuterium Incorporation Typically ≥99% atom D[2]

Synthesis and Characterization: Ensuring Analytical Integrity

The synthesis of Norverapamil-d7 Hydrochloride is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. While specific proprietary methods may vary, a general synthetic approach involves the deuteration of a suitable precursor followed by the final synthetic steps to yield the target molecule.

Postulated Synthetic Workflow

A plausible synthetic route can be conceptualized based on known organic chemistry principles and published methods for analogous compounds.[3][4] This often involves the use of deuterated reagents to introduce the deuterium atoms at specific positions in the molecule.

G cluster_synthesis Conceptual Synthetic Pathway Verapamil Verapamil Quaternary_Ammonium_Salt Quaternary Ammonium Salt Intermediate Verapamil->Quaternary_Ammonium_Salt Reaction with 1-chloroethyl chloroformate Norverapamil Norverapamil Quaternary_Ammonium_Salt->Norverapamil Demethylation Deuterated_Norverapamil Norverapamil-d7 Norverapamil->Deuterated_Norverapamil Deuterium Exchange/ Reduction with Deuterated Reagents Final_Product Norverapamil-d7 Hydrochloride Deuterated_Norverapamil->Final_Product Salt Formation (HCl)

Caption: A conceptual workflow for the synthesis of Norverapamil-d7 Hydrochloride.

A critical aspect of the synthesis is the introduction of the seven deuterium atoms. This can be achieved through various methods, including the use of deuterated alkylating agents or by catalytic deuterium exchange on a suitable intermediate.[5][6] The final step typically involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Analytical Applications: The Gold Standard for Bioanalysis

The primary application of Norverapamil-d7 Hydrochloride is as an internal standard for the quantification of Norverapamil and its parent drug, Verapamil, in biological matrices.[7] Its utility stems from the fact that it is chemically identical to the analyte but has a different mass, allowing for precise and accurate measurement using mass spectrometry-based methods.

Experimental Protocol: LC-MS/MS Quantification of Verapamil and Norverapamil

The following is a representative protocol for the simultaneous determination of Verapamil and Norverapamil in human plasma using Norverapamil-d7 Hydrochloride as an internal standard. This protocol is based on established methodologies.[7][8][9][10]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Norverapamil-d7 Hydrochloride (the internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Verapamil, Norverapamil, and the internal standard.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Verapamil: m/z 455.3 → 165.2

      • Norverapamil: m/z 441.3 → 165.2

      • Norverapamil-d7: m/z 448.3 → 165.2

    • Data Analysis: The concentration of Verapamil and Norverapamil is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_lcms LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Norverapamil-d7 HCl (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Caption: A streamlined workflow for bioanalytical quantification using Norverapamil-d7 HCl.

Pharmacological Significance: More Than Just an Internal Standard

Beyond its analytical utility, understanding the pharmacology of Norverapamil is crucial for interpreting pharmacokinetic and pharmacodynamic data. Norverapamil is the major, active N-demethylated metabolite of Verapamil.[11][12]

Mechanism of Action: L-type Calcium Channel Blockade

Like its parent compound, Norverapamil exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium channels.[13][14] This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a range of physiological effects.

G cluster_pathway L-type Calcium Channel Signaling Pathway Depolarization Cell Membrane Depolarization L_type_Channel L-type Calcium Channel Depolarization->L_type_Channel Activates Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Allows Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Downstream Downstream Signaling Cascades (e.g., MAPK pathway) Calmodulin->Downstream Gene_Expression Altered Gene Expression Downstream->Gene_Expression Norverapamil Norverapamil Norverapamil->L_type_Channel Blocks

Caption: The inhibitory effect of Norverapamil on the L-type calcium channel signaling pathway.[13][15]

The blockade of these channels results in:

  • Vasodilation: Relaxation of arterial smooth muscle, leading to a decrease in blood pressure.

  • Negative Inotropy: A reduction in the force of myocardial contraction.

  • Negative Chronotropy: A decrease in heart rate.

  • Negative Dromotropy: A slowing of atrioventricular conduction.

Interaction with P-glycoprotein (P-gp)

Norverapamil is also a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance.[11][12] This inhibition can have significant implications for drug-drug interactions, as the co-administration of Norverapamil (or its precursor, Verapamil) can increase the bioavailability and central nervous system penetration of P-gp substrate drugs.[16][17][18]

The mechanism of P-gp inhibition by Norverapamil is thought to be non-competitive, meaning it does not directly compete with substrates for the same binding site but rather alters the transporter's conformation or function.[16][18] This property is of significant interest in oncology research, where P-gp overexpression is a common mechanism of resistance to chemotherapy.

Conclusion

Norverapamil-d7 Hydrochloride is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its role as a stable, isotopically labeled internal standard ensures the accuracy and reliability of bioanalytical methods for its parent drug, Verapamil, and its active metabolite, Norverapamil. Furthermore, a thorough understanding of the pharmacological actions of Norverapamil, including its effects on L-type calcium channels and P-glycoprotein, is essential for a comprehensive interpretation of preclinical and clinical data. This guide provides a solid foundation for the effective utilization and understanding of this critical research compound.

References

  • Pauli-Magnus C, von Richter O, Burk O, et al. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-382. [Link]

  • Bucurescu M, et al. Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria. 2022;19(2):144-153. [Link]

  • Expert Synthesis Solutions. Nor Verapamil-D7 Hydrochloride [CAS 1216413-74-9]. [Link]

  • Kamp TJ, Hell JW. Regulation of cardiac L-type calcium channels by protein kinase A and protein kinase C. Circ Res. 2000;87(12):1095-1102. [Link]

  • Hedeland M, Fredriksson E, Lennernäs H, Bondesson U. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2004;804(2):303-311. [Link]

  • Hesper J, et al. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics. 2020;12(6):569. [Link]

  • Hori S, et al. An L-type calcium channel is involved in Ca signaling in response to β-casein in STC-1 cells. Biosci Biotechnol Biochem. 2011;75(8):1554-1557. [Link]

  • Pauli-Magnus C, et al. Characterization of the Major Metabolites of Verapamil as Substrates and Inhibitors of P-glycoprotein. The Journal of Pharmacology and Experimental Therapeutics. 2000;293(2):376-382. [Link]

  • Hesper J, et al. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics. 2020;12(6):569. [Link]

  • Jain P, et al. Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science. 2013;51(1):57-66. [Link]

  • Dolmetsch RE, et al. Signaling to the Nucleus by an L-type Calcium Channel– Calmodulin Complex Through the MAP Kinase Pathway. Science. 2001;294(5541):333-339. [Link]

  • Taylor & Francis Online. L-type calcium channels – Knowledge and References. [Link]

  • Wikipedia. L-type calcium channel. [Link]

  • Poboży E, et al. A validated method for the determination of verapamil and norverapamil in human plasma. Acta Pol Pharm. 2005;62(4):257-262. [Link]

  • Kálai T, et al. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorg Med Chem. 2004;12(16):4433-4440. [Link]

  • Baviskar D, et al. Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry. 2013;25(12):6785-6787. [Link]

  • Google Patents.
  • Singh K, et al. Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis and molecular docking studies in the binding site of efflux protein Rv1258c. Bioorg Med Chem Lett. 2014;24(15):3469-3474. [Link]

  • Niitsuma S, et al. Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. 2020;238:08003. [Link]

  • Tugarinov V, et al. A simple protocol for the production of highly deuterated proteins for biophysical studies. Biotechniques. 2013;54(4):215-218. [Link]

Sources

Pharmacokinetics of Nor Verapamil-d7 vs Verapamil

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Bioanalysis & Pharmacokinetics: Verapamil vs. Norverapamil-d7 Strategy Subtitle: A Technical Guide to Metabolic Profiling and LC-MS/MS Internal Standard Methodologies

Executive Summary

This technical guide addresses the bioanalytical and pharmacokinetic (PK) relationship between Verapamil (parent drug) and its deuterated metabolite analog, Nor Verapamil-d7 (Internal Standard). While Verapamil is the therapeutic agent, Nor Verapamil-d7 is the critical metrological anchor required to accurately quantify the active metabolite, Norverapamil , in biological matrices.

This document targets researchers requiring high-fidelity PK data. It details the physiological conversion of Verapamil to Norverapamil, the necessity of stable isotope-labeled (SIL) internal standards (d7) to correct for matrix effects in LC-MS/MS, and the comparative pharmacokinetic profiles of the parent and metabolite.

Part 1: The Metabolic Context (Causality)

To understand the analytical requirement for Nor Verapamil-d7, one must first understand the biological generation of the analyte it mimics: Norverapamil.

Verapamil undergoes extensive first-pass metabolism in the liver.[1] The primary pathway is N-demethylation mediated by Cytochrome P450 enzymes, predominantly CYP3A4 .[2]

  • Parent: Verapamil (Inactive/Active depending on enantiomer).

  • Metabolite: Norverapamil (Retains ~20% of vasodilatory potency).[2]

  • Stereoselectivity: Verapamil is administered as a racemate.[1][3] The S-enantiomer is preferentially metabolized, leading to enantioselective PK profiles.

Visualization: Metabolic Pathway & Causality

The following diagram illustrates the CYP-mediated conversion and the structural relationship necessitating specific internal standards.

Verapamil_Metabolism Verapamil Verapamil (Parent Drug) MW: 454.6 CYP3A4 CYP3A4 (Hepatic Enzyme) Verapamil->CYP3A4 Substrate Binding Norverapamil Norverapamil (Active Metabolite) MW: 440.6 CYP3A4->Norverapamil N-demethylation (-CH3) IS_d7 Nor Verapamil-d7 (Internal Standard) MW: 447.6 Norverapamil->IS_d7 Quantification Reference

Caption: CYP3A4-mediated N-demethylation of Verapamil to Norverapamil. Nor Verapamil-d7 serves as the analytical mirror for the metabolite.

Part 2: The Role of Nor Verapamil-d7 (The "vs" Aspect)

In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "vs" is not a competition but a correction mechanism .

Why Nor Verapamil-d7?

Researchers often ask if they can use Verapamil-d6 or a structural analog (like gallopamil) to quantify Norverapamil. The answer is no , for three reasons:

  • Co-Elution & Matrix Effects: Norverapamil elutes earlier than Verapamil. Matrix components (phospholipids) causing ion suppression at the Norverapamil retention time will not affect Verapamil-d6 eluting later. Only Nor Verapamil-d7 co-elutes with the metabolite, experiencing the exact same suppression, thus mathematically correcting the signal.

  • Isotope Effects: Deuterium (

    
    ) can slightly alter retention time compared to Hydrogen (
    
    
    
    ). A d7 label (often on the isopropyl group) provides sufficient mass shift (+7 Da) to avoid "cross-talk" (isotopic interference) while maintaining chromatographic fidelity.
  • Fragmentation Mimicry: In MS/MS, the d7 analog must fragment similarly to the analyte to ensure the collision energy (CE) is optimized correctly.

Table 1: Analytical Comparison (Analyte vs. Internal Standard)
FeatureNorverapamil (Analyte)Nor Verapamil-d7 (Internal Standard)
Molecular Weight 440.6 g/mol ~447.6 g/mol
Precursor Ion (Q1) m/z 441.3

m/z 448.3

Product Ion (Q3) m/z 165.1 (Dimethoxyphenyl)m/z 165.1 (Unlabeled fragment) or shifted
Retention Time ~2.5 min (Method dependent)~2.5 min (Co-eluting)
Function Biological TargetNormalization Reference

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes a validated LC-MS/MS workflow for quantifying Verapamil and Norverapamil using the d7 IS.

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for Verapamil to minimize adsorptive losses of the nor-metabolite on cartridge beds.

  • Aliquot: Transfer 50

    
    L of plasma (K2EDTA) to a 96-well plate.
    
  • IS Addition: Add 20

    
    L of Nor Verapamil-d7  working solution (500 ng/mL in 50% MeOH).
    
    • Check: Ensure d7 concentration is near the geometric mean of the calibration curve.

  • Precipitation: Add 200

    
    L Acetonitrile (cold). Vortex vigorously for 2 minutes.
    
  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Inject 2-5

    
    L of the supernatant.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

Visualization: Bioanalytical Workflow

LCMS_Workflow Sample Plasma Sample (Verapamil + Norverapamil) Spike Spike IS (Nor Verapamil-d7) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / d7 Area) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring d7 corrects for extraction efficiency and matrix effects.

Part 4: Pharmacokinetic Comparison (Data Interpretation)

When analyzing the data generated by the method above, the researcher will observe distinct PK profiles for the parent and the metabolite.[4]

PK Parameters: Verapamil vs. Norverapamil

Norverapamil exhibits "formation-limited" kinetics in some contexts but often accumulates due to a longer half-life or saturation of elimination pathways.

ParameterVerapamil (Parent)Norverapamil (Metabolite)Mechanism/Notes

1 - 2 hours1.5 - 3 hoursMetabolite peaks after parent due to formation time.

High Variability~70-100% of ParentHigh first-pass metabolism converts parent to metabolite rapidly.
Half-life (

)
2.8 - 7.4 hours4 - 10 hoursNorverapamil is eliminated slower than it is formed.
Accumulation ModerateHighUpon chronic dosing, Norverapamil plasma levels can exceed Verapamil.
Potency 100% (Reference)~20%Norverapamil contributes significantly to the therapeutic effect.
Stereoselective Nuance

It is critical to note that standard LC-MS/MS (achiral) measures the racemate. However, S-Verapamil is cleared faster than R-Verapamil . Consequently, the plasma is enriched with the less active R-enantiomer, while the active S-form is converted to S-Norverapamil .

  • Implication: If using Nor Verapamil-d7 for a chiral assay, ensure the d7 standard is also racemic or matches the specific enantiomer of interest to prevent peak splitting during chiral chromatography.

References

  • McAllister, R. G. (1976). Kinetics and dynamics of verapamil. Clinical Pharmacology & Therapeutics. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on Internal Standard response normalization. Link

  • Hedeland, M., et al. (2004).[5] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Bhatti, L. I., et al. (2020). Pharmacokinetics of Verapamil and Norverapamil in Healthy Volunteers. Clinical Drug Investigation. Link

Sources

Understanding isotopic labeling in Nor Verapamil-d7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isotopic Labeling in Nor Verapamil-d7

Abstract

The precise quantification of drug metabolites in biological matrices is a cornerstone of modern pharmaceutical development, underpinning critical decisions in pharmacokinetics, safety, and efficacy studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering unparalleled accuracy and precision. This guide provides a comprehensive technical exploration of Nor Verapamil-d7, a deuterated analog of the primary active metabolite of Verapamil. We will dissect the core principles of deuterium labeling, the strategic rationale behind the specific isotopic placement in Nor Verapamil-d7, and its application as an internal standard in a validated bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement best practices in quantitative bioanalysis.

The Foundational Principle: Stable Isotope Labeling in Drug Metabolism

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is non-negotiable.[1] Stable isotope labeling is a powerful technique where atoms in a drug molecule are replaced with their non-radioactive, heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] Unlike radioactive isotopes, these are safe for clinical studies and serve as ideal tracers to follow a molecule's journey through a biological system.[2]

The primary advantage of using a SIL analog as an internal standard (IS) in LC-MS/MS analysis is its near-perfect chemical and physical identity to the analyte of interest.[3] It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, but is differentiated by the mass spectrometer due to its higher mass.[4] This allows it to act as a robust comparator, correcting for variations that occur during sample preparation and analysis, thereby ensuring the integrity of the quantitative data.[3]

The Deuterium Kinetic Isotope Effect (KIE)

A key concept in isotopic labeling is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5][] Consequently, more energy is required to break a C-D bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[5] Replacing a hydrogen atom at a site of metabolism with deuterium can significantly slow down this process.[7][8] While this effect is leveraged in "deuterated drugs" to improve their pharmacokinetic profiles[9], for an internal standard, the goal is different. The deuterium labels must be placed at a metabolically stable position to prevent differential metabolism between the analyte and the standard, ensuring they behave identically throughout the analytical process.[1]

Nor Verapamil-d7: A Strategic Approach to Labeling

To appreciate the design of Nor Verapamil-d7, one must first understand its parent compounds. Verapamil is a widely used calcium channel blocker for treating hypertension and arrhythmias.[10] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the CYP3A4 enzyme, to form its main active metabolite, Norverapamil.[10][11][12]

Nor Verapamil-d7 is the deuterium-labeled form of Norverapamil, designed specifically for use as an internal standard.[13]

Chemical Structure and Rationale for d7-Labeling

The systematic IUPAC name for Nor Verapamil-d7 is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl )pentanenitrile.[14] This reveals that all seven deuterium atoms are strategically placed on the isopropyl group.

Caption: Structure of Nor Verapamil-d7 with deuterated isopropyl group.

The causality for this specific placement is threefold:

  • Metabolic Stability: The primary metabolic routes for Verapamil and Norverapamil are N-dealkylation, N-demethylation, and O-demethylation.[11][15] The isopropyl group is not a primary site of metabolism. Placing the deuterium labels here ensures they are not lost during biological processing, a critical requirement for an internal standard.[1]

  • Minimal Isotope Effect: By avoiding sites of metabolism, the potential for a kinetic isotope effect to alter the chromatographic retention time or ionization response relative to the unlabeled analyte is minimized. This ensures the IS and analyte track together seamlessly.

  • Sufficient Mass Shift: A +7 Da mass shift provides a clear and unambiguous separation from the unlabeled Norverapamil signal (M+0) and its naturally occurring isotopic variants (M+1, M+2, etc.), preventing any potential for mass spectral crosstalk or interference.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Nor Verapamil (Active Metabolite) Verapamil->Norverapamil CYP3A4 (N-demethylation) Other Other Metabolites (e.g., D-617, D-620) Verapamil->Other CYP3A4 (N-dealkylation, O-demethylation)

Caption: Primary metabolic pathway of Verapamil to Norverapamil.

Experimental Protocol: Bioanalytical Method Using Nor Verapamil-d7

The following outlines a typical workflow for the quantification of Norverapamil in human plasma using Nor Verapamil-d7 as an internal standard, adhering to principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3][16]

Workflow Overview

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with Nor Verapamil-d7 (IS) Plasma->Spike Extract 3. Protein Precipitation / LLE / SPE Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap Inject 5. Injection onto LC System Evap->Inject Separate 6. Chromatographic Separation (Analyte & IS Co-elute) Inject->Separate Ionize 7. Electrospray Ionization (ESI+) Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Calculate 10. Area Ratio Calculation (Analyte/IS) Integrate->Calculate Quantify 11. Quantification via Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for Norverapamil quantification.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare separate stock solutions of Norverapamil and Nor Verapamil-d7 in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with varying concentrations of Norverapamil.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation Example):

    • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the Nor Verapamil-d7 working solution (the internal standard) to every tube except matrix blanks. Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would run from low %B to high %B over several minutes to elute the analytes and wash the column. The key is to achieve baseline separation from matrix components and ensure Norverapamil and Nor Verapamil-d7 co-elute.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Presentation: Mass Spectrometric Parameters

The selection of unique and stable MRM transitions is critical for assay selectivity.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
Norverapamil441.3165.110025
Nor Verapamil-d7 (IS) 448.3 165.1 100 25

Note: These are representative values. Exact m/z values and collision energies must be optimized empirically on the specific mass spectrometer being used. The product ion at m/z 165.1 is a characteristic fragment for both compounds, resulting from a common cleavage, which is ideal for an analyte-IS pair.[15][17]

Self-Validating Systems: Ensuring Trustworthiness through Method Validation

A bioanalytical method is only trustworthy if it has been rigorously validated according to regulatory standards.[16][18] The use of Nor Verapamil-d7 is integral to passing the stringent acceptance criteria for these validation experiments.

Validation ParameterPurposeTypical Acceptance Criteria (FDA/ICH M10)
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[3]
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Response should be ≥5x that of a blank sample. Accuracy and precision must meet criteria (±20% and ≤20% CV).
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal concentrations.

The consistent performance of Nor Verapamil-d7 across these tests validates its suitability. For example, during matrix effect experiments, if endogenous components in plasma from different donors suppress the Norverapamil signal, they will suppress the Nor Verapamil-d7 signal to the same degree. The analyte/IS peak area ratio remains constant, demonstrating the self-validating nature of the system.

Conclusion

Nor Verapamil-d7 is more than just a reagent; it is an enabling tool for high-integrity bioanalysis. Its design is a case study in the strategic application of isotopic labeling, where deuterium atoms are placed in a metabolically robust position to create an ideal internal standard. This ensures it faithfully mimics the behavior of the unlabeled analyte from sample collection through to detection. By leveraging Nor Verapamil-d7 within a rigorously validated LC-MS/MS workflow, researchers and drug development professionals can generate accurate, precise, and reliable pharmacokinetic data, forming a trustworthy foundation for critical decisions in the pharmaceutical pipeline.

References

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

  • PMC. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Available from: [Link]

  • Wikipedia. (n.d.). Norverapamil. Available from: [Link]

  • Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Available from: [Link]

  • PMC. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Available from: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available from: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Available from: [Link]

  • Ingenza. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Norverapamil-d7 | C26H36N2O4 | CID 45040133 - PubChem. Available from: [Link]

  • Resolve a DOI Name. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Available from: [Link]

  • PMC. (n.d.). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Available from: [Link]

  • ResearchGate. (n.d.). Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,.... Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • PubMed. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Chinese Pharmaceutical Association. (n.d.). Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • Spectroscopy Online. (2026). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Available from: [Link]

  • CORE. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Available from: [Link]

Sources

Methodological & Application

LC-MS/MS method for Verapamil quantification using Nor Verapamil-d7

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Verapamil and its primary active metabolite, Norverapamil, in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Norverapamil-d7, to ensure accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution within a short run time. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2]

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[3] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the CYP3A4 enzyme, to form its major active metabolite, Norverapamil.[4] Norverapamil exhibits approximately 20% of the vasodilating activity of the parent drug and its plasma concentrations can be equal to or greater than those of Verapamil after oral administration.[4] Therefore, the simultaneous quantification of both Verapamil and Norverapamil is crucial for accurately assessing the pharmacokinetic profile and therapeutic efficacy of Verapamil administration.[5][6][7][8]

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[1][9] The use of a stable isotope-labeled internal standard, such as Norverapamil-d7, is the preferred approach in quantitative bioanalysis. A SIL-IS co-elutes chromatographically with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.[10]

This document provides a detailed protocol for a robust LC-MS/MS method, from sample preparation to data analysis, designed for researchers and drug development professionals.

Experimental

Materials and Reagents
  • Analytes: Verapamil hydrochloride, Norverapamil hydrochloride (Certified Reference Standards)

  • Internal Standard: Norverapamil-d7 (Certified Reference Standard)

  • Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), and Ultrapure water

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation and Conditions

The method was developed on a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
HPLC System Standard UHPLC/HPLC system
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Table 3: Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
MRM Transitions See Table 4

Table 4: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Verapamil455.3165.235100
Norverapamil441.3165.235100
Norverapamil-d7 (IS)448.3165.235100

Rationale for MRM Transitions: The precursor ion selected corresponds to the protonated molecule [M+H]+. The product ion at m/z 165.2 is a stable and abundant fragment common to both Verapamil and Norverapamil, resulting from the cleavage of the molecule.[11][12] For the internal standard Norverapamil-d7, the precursor ion mass is shifted by +7 Da, while the product ion remains the same as the unlabeled analyte, assuming the deuterium labels are not on the fragment portion. This ensures identical fragmentation behavior and a reliable quantification strategy.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verapamil, Norverapamil, and Norverapamil-d7 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Verapamil and Norverapamil stock solutions in 50:50 (v/v) methanol:water to create a series of combined working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norverapamil-d7 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The rationale for including the IS in the precipitation solvent is to ensure a consistent and precise addition to every sample, minimizing pipetting variability.[13]

Preparation of Calibration Standards and Quality Controls
  • Spiking: Prepare calibration standards and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma.

  • Concentration Range: A typical calibration curve range for pharmacokinetic studies is 0.5–250 ng/mL for both Verapamil and Norverapamil.[14]

  • QC Levels: Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid, cost-effective, and high-throughput method for removing the majority of proteins from biological samples like plasma before LC-MS/MS analysis.[15][16] Acetonitrile is a highly effective solvent for this purpose.[17][18]

  • Aliquot Sample: Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add IS/Precipitation Solvent: Add 300 µL of the IS working solution (100 ng/mL Norverapamil-d7 in acetonitrile). The 3:1 ratio of organic solvent to plasma is optimal for efficient protein removal.[13]

  • Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or well in a 96-well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 100 µL Plasma s2 2. Add 300 µL Acetonitrile with Norverapamil-d7 (IS) s1->s2 s3 3. Vortex Mix (1 min) s2->s3 s4 4. Centrifuge (10,000 x g, 10 min) s3->s4 s5 5. Transfer Supernatant s4->s5 a1 Inject 5 µL into HPLC s5->a1 Prepared Sample a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calculate Analyte/IS Peak Area Ratios d1->d2 d3 Generate Calibration Curve (Linear Regression, 1/x² weighting) d2->d3 d4 Quantify Unknown Samples d3->d4

Fig 1. Overall analytical workflow for Verapamil quantification.

Method Validation

The method must be validated to ensure its reliability for the intended application. Validation should be performed according to the latest international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[19][20]

Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analytes and IS.Response in blank matrix should be <20% of the LLOQ response for the analytes and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision).Intra- and inter-day analysis of QCs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the suppression or enhancement of ionization caused by matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Recovery To determine the extraction efficiency of the analytical method.Recovery of the analytes and IS should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Bench-top, freeze-thaw, and long-term stability. Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Authority and Trustworthiness: Adherence to these validation parameters, as stipulated by regulatory bodies like the FDA and EMA, ensures that the data generated is accurate, reproducible, and defensible.[1][9][21] This self-validating system is a cornerstone of Good Laboratory Practice (GLP).

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of Verapamil and its active metabolite Norverapamil in human plasma. The use of a stable isotope-labeled internal standard (Norverapamil-d7) and a straightforward protein precipitation protocol makes this method robust and suitable for high-throughput analysis in a regulated environment. The comprehensive validation ensures that the method meets the stringent requirements for clinical and preclinical studies.

References

  • Title: Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity Source: PubMed URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans Source: PubMed URL: [Link]

  • Title: The effect of gender on the pharmacokinetics of verapamil and norverapamil in human Source: Ovid URL: [Link]

  • Title: Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407 Source: Taylor & Francis Online URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

  • Title: The effect of gender on the pharmacokinetics of verapamil and norverapamil in human Source: Scilit URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma Source: PMC URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]

  • Title: A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis Source: PubMed URL: [Link]

  • Title: HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection Source: Taylor & Francis Online URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: LabRulez LCMS URL: [Link]

  • Title: Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma Source: ACS Publications URL: [Link]

  • Title: Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry Source: Asian Journal of Chemistry URL: [Link]

  • Title: A validated method for the determination of verapamil and norverapamil in human plasma Source: National Library of Medicine URL: [Link]

  • Title: High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC Source: Shimadzu URL: [Link]

  • Title: Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study Source: ResearchGate URL: [Link]

  • Title: A Systematic Review on the Analytical Techniques for the Quantification of Verapamil Source: Acta Scientific URL: [Link]

  • Title: Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics Source: MDPI URL: [Link]

  • Title: A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies Source: MDPI URL: [Link]

  • Title: Extraction of Basic Drugs from Plasma with Polymeric SPE Source: Agilent Technologies URL: [Link]

  • Title: Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS Source: Oxford Academic URL: [Link]

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Application Note: Precision Bioanalysis of Norverapamil Using Norverapamil-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of Norverapamil, the active


-demethylated metabolite of the calcium channel blocker Verapamil, is critical for defining pharmacokinetic profiles and assessing drug-drug interactions (DDIs). While Verapamil is the parent compound, Norverapamil retains approximately 20% of the vasodilatory activity and accumulates in plasma, often exceeding parent concentrations during chronic dosing.

This protocol details a high-sensitivity LC-MS/MS workflow using Norverapamil-d7 as a stable isotope-labeled internal standard (SIL-IS). Unlike generic structural analogs (e.g., Diltiazem), Norverapamil-d7 compensates for matrix effects, extraction variability, and ionization suppression with near-perfect fidelity.

Key Technical Advantage: The use of a hepta-deuterated (d7) analog provides a +7 Da mass shift, eliminating the risk of isotopic overlap (cross-talk) from the naturally occurring M+ isotopes of the native analyte, a common failure point in d3-labeled standards.

Chemical & Physical Profiling

Understanding the physicochemical properties of the analyte and its IS is the foundation of a robust method.

FeatureNorverapamil (Native)Norverapamil-d7 (IS)Technical Implication
CAS Registry 67018-85-31216413-74-9Verify CoA for isotopic purity (>99% D).
Formula C26H36N2O4C26H29D7 N2O4+7 Da shift ensures spectral resolution.
Mol. Weight 440.6 g/mol 447.6 g/mol Precursor ions are easily resolved.
pKa (Basic) ~9.5 (Amine)~9.5Requires alkaline pH (>10) for extraction.
LogP ~3.8 (Lipophilic)~3.8Highly soluble in organic solvents (MTBE, EtAc).
Label Position N/AIsopropyl groupCritical: The primary fragment (m/z 165) is often the dimethoxyphenethyl group, which loses the label .

Strategic Method Development

The Isotope Effect & Retention Time

Deuterium is slightly more hydrophilic than hydrogen. In high-resolution chromatography, Norverapamil-d7 may elute slightly earlier than native Norverapamil.

  • Expert Insight: While simultaneous elution is ideal for compensating matrix effects, a slight separation (<0.1 min) is acceptable. However, ensure the IS peak falls within the same "ionization window" as the analyte to effectively correct for suppression.

Fragmentation Logic (MRM Transitions)

Most commercial Norverapamil-d7 is labeled on the isopropyl group. During Collision Induced Dissociation (CID), the molecule typically cleaves at the C-N bond.

  • Native: Precursor 441.3

    
     Product 165.1 (Dimethoxyphenethyl cation).
    
  • IS (d7): Precursor 448.3

    
     Product 165.1 (The label is on the neutral loss fragment, so the detected ion is unlabeled).
    

Note: Because the product ions are identical (m/z 165.1), the method relies entirely on Precursor isolation (Q1) for selectivity. Ensure Q1 resolution is set to "Unit" or "High" to prevent cross-talk.

Visualized Workflows

Bioanalytical Workflow (Graphviz)

The following diagram outlines the optimized Liquid-Liquid Extraction (LLE) process.

BioanalysisWorkflow Start Plasma Sample (50 µL) IS_Spike Spike IS (Norverapamil-d7) Start->IS_Spike Normalization Alkalize pH Adjustment (Add 50µL 0.1M NaOH) IS_Spike->Alkalize Uncharge Amine Extract Liquid-Liquid Extraction (Add 500µL MTBE) Alkalize->Extract Partitioning PhaseSep Phase Separation (Centrifuge & Freeze) Extract->PhaseSep Isolate Organic Dry Evaporation (N2 stream @ 40°C) PhaseSep->Dry Concentrate Recon Reconstitution (Mobile Phase) Dry->Recon Prepare for Inj LCMS LC-MS/MS Analysis Recon->LCMS Quantification

Caption: Optimized LLE workflow ensuring maximum recovery of the basic Norverapamil molecule.

Detailed Experimental Protocols

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Norverapamil-d7 HCl in 1 mL Methanol. Store at -20°C.

  • Working IS Solution (50 ng/mL): Dilute Stock 1:20,000 in 50:50 Methanol:Water. Prepare fresh weekly to prevent adsorption to glass.

Sample Preparation (Alkaline LLE)

Rationale: Norverapamil is a base (pKa ~9.5). At neutral blood pH, it is ionized (charged) and stays in the water phase. We must raise the pH to >10 to make it neutral and extractable into organic solvent.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently.

  • Alkalization: Add 50 µL of 0.1 M NaOH (or 0.5 M Sodium Carbonate pH 10). Vortex 10 sec.

    • Check: The mixture should be cloudy/precipitated.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Alternative: Ethyl Acetate/Hexane (50:50) can be used if MTBE is unavailable.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath. Pour the organic (top) layer into a clean glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80:20 A:B).

LC-MS/MS Parameters[1]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibrate).

  • Flow Rate: 0.4 mL/min.

MRM Table:

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (eV)
Norverapamil 441.3165.18030
Norverapamil-d7 448.3165.18030

Validation & Troubleshooting Logic

Acceptance Criteria (FDA/EMA)

To validate this system, the IS response must be monitored.

  • IS Variability: The IS peak area plot across the entire run (Standards, QCs, Subjects) should not deviate >50% from the mean.

  • Linearity:

    
     using a weighted (
    
    
    
    ) linear regression.
Troubleshooting "Cross-Talk"

Since the product ions (165.1) are identical, cross-talk occurs if the Q1 isolation window is too wide.

CrossTalkLogic Signal Signal Detected in Blank? CheckQ1 Check Q1 Resolution Signal->CheckQ1 Yes Tighten Set Q1 to 'High' (0.7 Da Window) CheckQ1->Tighten If 'Low' or 'Open' Purity Check IS Purity (Is native present?) CheckQ1->Purity If 'Unit' already set

Caption: Decision tree for diagnosing signal in blank samples (Interference).

Common Pitfalls
  • Adsorption: Norverapamil is lipophilic. If the reconstitution solvent is 100% aqueous, the drug will stick to the vial walls. Always use at least 20% organic in the reconstitution solvent.

  • Carryover: Due to the basic amine, the drug sticks to silica capillaries. Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Hedeland, M., et al. (2004).[5] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • PubChem. (n.d.). Norverapamil-d7 | C26H36N2O4.[6] National Library of Medicine. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.[4] [Link]

Sources

High-Throughput Bioanalytical Method for the Simultaneous Quantification of Verapamil and Norverapamil in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the calcium channel blocker Verapamil and its active N-demethylated metabolite, Norverapamil, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Norverapamil-d7, is employed. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials requiring the analysis of a large number of samples.

Introduction

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The drug undergoes extensive first-pass metabolism in the liver, with N-demethylation being a major pathway, leading to the formation of its pharmacologically active metabolite, Norverapamil.[3][4] Norverapamil can accumulate in plasma at concentrations equal to or greater than the parent drug, contributing to the overall therapeutic and potential toxic effects.[3] Therefore, the simultaneous quantification of both Verapamil and Norverapamil is crucial for accurate pharmacokinetic profiling and effective therapeutic drug monitoring.

This application note addresses the need for a high-throughput and reliable analytical method. Traditional methods often involve time-consuming liquid-liquid extraction (LLE) procedures.[1][5] Here, we present a more efficient approach utilizing solid-phase extraction (SPE), which offers cleaner extracts and is more amenable to automation.[3][6] The use of a stable isotope-labeled internal standard, Norverapamil-d7, which co-elutes with the analyte and has nearly identical physicochemical properties, minimizes the variability associated with sample preparation and matrix effects, thereby enhancing the method's accuracy and precision.[7] The subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity for the quantification of Verapamil and Norverapamil in a complex biological matrix like human plasma.[8][9]

Materials and Methods

Reagents and Materials
  • Verapamil hydrochloride (Reference Standard)

  • Norverapamil hydrochloride (Reference Standard)

  • Norverapamil-d7 (Internal Standard)[7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free, sourced from an accredited biobank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)[2][10]

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil, Norverapamil, and Norverapamil-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Verapamil and Norverapamil in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Norverapamil-d7 stock solution in 50:50 (v/v) methanol:water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of SPE is predicated on its ability to provide cleaner extracts compared to protein precipitation, leading to reduced matrix effects and improved long-term instrument performance. The hydrophilic-lipophilic balanced (HLB) sorbent is selected for its broad retention of acidic, neutral, and basic compounds, making it ideal for Verapamil and Norverapamil.[2][10]

Protocol:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of the IS working solution (100 ng/mL Norverapamil-d7). Vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma Plasma Sample (200 µL) mix Vortex plasma->mix is IS (Norverapamil-d7) is->mix load Load Sample mix->load condition Condition Cartridge condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig. 1: Solid-Phase Extraction Workflow
LC-MS/MS Analysis

The chromatographic conditions are optimized to achieve a rapid separation of Verapamil and Norverapamil from endogenous plasma components with a short run time, which is essential for high-throughput analysis.

Parameter Condition
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10-90% B in 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Table 1: Chromatographic Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity. The specific precursor-to-product ion transitions for each analyte are determined by direct infusion.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Verapamil455.3165.2
Norverapamil441.3165.2
Norverapamil-d7448.3165.2
Table 2: Mass Spectrometric Parameters (MRM Transitions)[8]

Method Validation

The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation, which are largely harmonized.[11][12][13][14][15] The validation ensures that the method is reliable for its intended purpose.

  • Selectivity: Assessed by analyzing blank plasma from six different sources to check for interferences at the retention times of the analytes and IS.

  • Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity was evaluated over a range of 1-500 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal value, and the precision (as coefficient of variation, CV) should not exceed 15%.

  • Matrix Effect: Evaluated by comparing the response of the analytes in post-extraction spiked plasma with the response in a neat solution at the same concentration.

  • Recovery: The efficiency of the extraction procedure was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

  • Stability: The stability of Verapamil and Norverapamil was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity during handling and storage.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the high-throughput analysis of Verapamil and Norverapamil in human plasma. The use of a stable isotope-labeled internal standard, Norverapamil-d7, effectively compensated for any variability during sample processing and ionization. The SPE protocol provided high and reproducible recoveries for both analytes, with clean extracts that minimized matrix effects.

The chromatographic separation was achieved in under 5 minutes per sample, allowing for a high sample throughput. The method was linear over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99 for both analytes. The intra- and inter-day accuracy and precision were within the acceptable limits set by the regulatory guidelines.[8]

Conclusion

This application note describes a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of Verapamil and its active metabolite, Norverapamil, in human plasma. The combination of a streamlined solid-phase extraction protocol and a fast chromatographic separation makes this method highly suitable for high-throughput bioanalysis in clinical and research settings. The method has been validated to meet international regulatory standards, ensuring the generation of reliable and accurate data for pharmacokinetic and therapeutic drug monitoring studies.

Logical_Flow cluster_input Input cluster_process Analytical Process cluster_validation Method Validation cluster_output Output Sample Human Plasma Sample SPE Solid-Phase Extraction Sample->SPE Standards Verapamil, Norverapamil, Norverapamil-d7 Standards Standards->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Quantitative Data for Pharmacokinetic/TDM Studies MS->Data Selectivity Selectivity Linearity Linearity Accuracy Accuracy & Precision Stability Stability Validation_Principles Validation Principles (FDA/EMA) Validation_Principles->Selectivity Validation_Principles->Linearity Validation_Principles->Accuracy Validation_Principles->Stability

Fig. 2: Overall Analytical and Validation Logic

References

  • MDPI. (2024, October 11). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Retrieved from [Link]

  • PMC. (n.d.). Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma. Retrieved from [Link]

  • PubMed. (n.d.). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

  • Chinese Pharmaceutical Association. (n.d.). Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Retrieved from [Link]

  • (n.d.). hplc determination of verapamil and norverapamil in plasma using automated solid phase extraction for sample. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Retrieved from [Link]

  • (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (2020, June 15). Comparative pharmacokinetics of verapamil and norverapamil in normal and ulcerative colitis rats after oral administration of low and high dose verapamil by UPLC-MS/MS. Retrieved from [Link]

  • (2025, August 6). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic analysis of verapamil. II. Simultaneous quantitation of verapamil and its active metabolite, norverapamil. Retrieved from [Link]

  • (2025, August 5). A validated method for the determination of verapamil and norverapamil in human plasma. Retrieved from [Link]

  • (n.d.). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Retrieved from [Link]

  • CORE. (2019, August 3). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Retrieved from [Link]

  • MDPI. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

Sources

Application Note: Precision Pharmacokinetics of Nor Verapamil-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nor Verapamil-d7, Hydrochloride for Pharmacokinetic Analysis in Animal Models Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, DMPK Scientists, and Bioanalytical Chemists

Executive Summary

This guide details the application of Nor Verapamil-d7 Hydrochloride (CAS: 1216413-74-9) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Norverapamil in biological matrices. Norverapamil is the primary active metabolite of the calcium channel blocker Verapamil. Accurate quantification of this metabolite is critical in drug-drug interaction (DDI) studies, particularly those involving CYP3A4 inhibition/induction and P-glycoprotein (P-gp) modulation.

The use of the hepta-deuterated (-d7) analog provides a mass shift of +7 Da, effectively eliminating signal interference (cross-talk) from the native analyte (M+0) and naturally occurring isotopes, a common limitation when using -d3 analogs in high-concentration samples.

Technical Specifications & Physicochemical Properties[1]

PropertySpecification
Compound Name Nor Verapamil-d7 Hydrochloride
Chemical Structure

-Isopropy-d7-

-[(N-methyl-N-homoveratryl)-

-aminopropyl]-3,4-dimethoxyphenylacetonitrile HCl
CAS Number 1216413-74-9
Molecular Formula

Molecular Weight ~484.08 g/mol (Salt); ~447.6 g/mol (Free Base)
Solubility Soluble in Methanol, DMSO, and Water (>10 mg/mL)
pKa ~9.0 (Basic amine)
Storage -20°C, desiccated, protected from light
Isotopic Purity

99% deuterated forms (

)

Scientific Rationale: The Role of Nor Verapamil-d7

Metabolic Context

Verapamil undergoes extensive first-pass metabolism, primarily N-demethylation mediated by CYP3A4 , to form Norverapamil.[1][2] Unlike many metabolites, Norverapamil retains significant pharmacological activity (~20% of parent) and contributes to the therapeutic and toxicological profile.

Why the -d7 Isotope?

In LC-MS/MS analysis, "cross-talk" occurs when the isotopic envelope of the analyte overlaps with the internal standard.

  • The Problem: Native Norverapamil (

    
    ) has naturally occurring 
    
    
    
    isotopes. At high plasma concentrations, the M+3 isotope of the native drug can contribute signal to a -d3 internal standard channel, causing false positives.
  • The Solution: The -d7 label (mass shift +7 Da) places the IS mass well beyond the natural isotopic distribution of the analyte, ensuring high selectivity and accuracy even at widely varying concentration ranges.

Mechanism of Action & Pathway Visualization

Verapamil_Metabolism cluster_legend Pathway Key Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Hepatic/Intestinal) Verapamil->CYP3A4 N-demethylation Norverapamil Norverapamil (Active Metabolite) CYP3A4->Norverapamil Elimination Renal Excretion (P-gp Substrate) Norverapamil->Elimination Key Verapamil is a substrate and inhibitor of CYP3A4. Norverapamil is formed via N-demethylation.

Figure 1: Metabolic pathway of Verapamil to Norverapamil mediated by CYP3A4.[3][4][5][1][6][7][8][9][10][11]

Analytical Method Development (LC-MS/MS)

Mass Spectrometry Parameters

The deuterium label is located on the isopropyl group. The primary fragmentation typically involves the cleavage of the C-N bond, generating a stable dimethoxyphenylethyl cation (m/z 165).

  • Note: Since the m/z 165 fragment does not contain the isopropyl group, it remains unchanged between the native and d7 forms. The mass differentiation occurs in the precursor ion.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Norverapamil 441.3 [M+H]+165.125-30100
Nor Verapamil-d7 (IS) 448.3 [M+H]+165.125-30100
Verapamil 455.3 [M+H]+165.128100
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 2.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

Protocol: Pharmacokinetic Study in Rats

Experimental Design Strategy

This protocol uses a Sprague-Dawley rat model .[12] To minimize animal usage and stress, a serial micro-sampling technique is recommended.

Study Groups:

  • IV Group: 2 mg/kg Verapamil HCl (Tail vein).

  • PO Group: 10 mg/kg Verapamil HCl (Oral gavage).

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg Nor Verapamil-d7 HCl in 1 mL Methanol to make a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile. This serves as the Precipitation Reagent .

Workflow Visualization

PK_Workflow Dosing 1. Dosing (PO: 10mg/kg | IV: 2mg/kg) Sampling 2. Blood Collection (Tail Vein, 0.25 - 24h) Dosing->Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h Plasma 3. Plasma Separation (Centrifuge 4°C, 3000g) Sampling->Plasma Extraction 4. Protein Precipitation (Add Nor Verapamil-d7 in ACN) Plasma->Extraction 50µL Plasma + 150µL IS Analysis 5. LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Inject Supernatant

Figure 2: Pharmacokinetic study workflow from dosing to analysis.

Step-by-Step Procedure
Phase A: Animal Handling & Dosing[12]
  • Fast rats for 12 hours prior to oral dosing (water ad libitum).

  • Administer Verapamil dissolved in saline (IV) or water/methylcellulose (PO).

  • Sampling: Collect 100-200

    
    L blood at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.
    
  • Centrifuge immediately at 3000

    
     g for 10 min at 4°C to separate plasma. Store plasma at -80°C.
    
Phase B: Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of the IS in the precipitation solvent corrects for volume variations and extraction efficiency errors.

  • Thaw plasma samples on ice.

  • Aliquot 50

    
    L  of rat plasma into a 1.5 mL centrifuge tube.
    
  • Add 150

    
    L  of Working IS Solution  (Acetonitrile containing 100 ng/mL Nor Verapamil-d7).
    
  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100

    
    L  of the clear supernatant to an LC vial containing 100 
    
    
    
    L
    of Water (to match initial mobile phase strength and improve peak shape).
  • Vortex gently and inject 5

    
    L into the LC-MS/MS.
    

Data Analysis & Interpretation

Calculation of PK Parameters

Analyze concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin or R package PKNCA).

Key Parameters to Report:

  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (exposure).
    
  • Metabolic Ratio (MR):

    
    .
    
    • Insight: A shift in MR indicates induction (higher MR) or inhibition (lower MR) of CYP3A4.

Acceptance Criteria (Quality Control)
  • Linearity: Calibration curve

    
    .[8]
    
  • Accuracy: QC samples must be within

    
     of nominal value.
    
  • IS Response: The peak area of Nor Verapamil-d7 should be consistent across all samples (CV < 15%). Drastic drops indicate matrix suppression.

Troubleshooting & Best Practices

  • Carryover: Verapamil and Norverapamil are lipophilic and "sticky." Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

  • Light Sensitivity: Both Verapamil and its metabolites are light-sensitive. Perform all extractions under low light or yellow light conditions.

  • Isotope Stability: Deuterium on the isopropyl group is metabolically stable in vitro during extraction, but avoid extreme pH (>10) for prolonged periods to prevent potential exchange (though unlikely for alkyl deuteriums).

References

  • Metabolic Pathway & CYP3A4 Involvement: Tracy, T. S., et al. (1999).[1] "Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil." British Journal of Clinical Pharmacology.

  • LC-MS/MS Method & Micro-flow Analysis: Vecchietti, D., et al. (2019).[3] "High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS." Shimadzu Application News.

  • Norverapamil Pharmacokinetics in Rats: Bae, S. K., et al. (2012).[5][11][12] "Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia." Xenobiotica.

  • Compound Data (Norverapamil-d7): PubChem Compound Summary for CID 45040133, Norverapamil-d7.

Sources

Application Note: High-Sensitivity Quantitation of Norverapamil in Human Plasma using Norverapamil-d7 HCl by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the robust quantitation of Norverapamil, the major active metabolite of Verapamil, in human plasma using Norverapamil-d7 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Designed for bioanalytical researchers and drug development scientists, this guide addresses the critical challenges of matrix effects, isotopic interference, and the chromatographic deuterium isotope effect. The method utilizes protein precipitation extraction coupled with UHPLC-MS/MS, validated against FDA Bioanalytical Method Validation (2018) principles.

Introduction & Scientific Rationale

The Role of Norverapamil in Drug Development

Verapamil is a widely used L-type calcium channel blocker. Its primary metabolic pathway involves N-demethylation via CYP3A4 to form Norverapamil .[1] Unlike many inactive metabolites, Norverapamil retains approximately 20% of the parent drug's hemodynamic activity. Consequently, simultaneous quantification of both parent and metabolite is mandatory in Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) studies.

Why Norverapamil-d7? (The Causality of Choice)

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) can severely compromise data integrity.

  • The Problem: Co-eluting phospholipids or endogenous plasma components can alter ionization efficiency.

  • The Solution: Norverapamil-d7 is the "Gold Standard" IS because it shares nearly identical physicochemical properties with the analyte. It co-elutes (or elutes in the immediate proximity) of the analyte, thereby experiencing the same matrix effects at the exact moment of ionization. This allows the mass spectrometer to correct for signal fluctuations ratio-metrically.

Metabolic Pathway Context

The following diagram illustrates the formation of Norverapamil and the structural relationship to the Internal Standard.

MetabolicPathway Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Verapamil->CYP3A4 N-demethylation Norverapamil Norverapamil (Analyte) CYP3A4->Norverapamil IS Norverapamil-d7 (Internal Standard) IS->Norverapamil Co-eluting Reference

Figure 1: Metabolic pathway of Verapamil to Norverapamil via CYP3A4, showing the role of the d7-isotopolog as a reference standard.

Physicochemical Properties & MS Optimization

Compound Data
PropertyNorverapamil (Analyte)Norverapamil-d7 (Internal Standard)
Chemical Formula


Molecular Weight (Free Base) ~440.6 g/mol ~447.6 g/mol
Salt Form N/A (Endogenous)Hydrochloride (for stability)
Isotopic Label NoneHeptadeuteriopropan-2-yl (Isopropyl-d7)
LogP ~3.5 (Lipophilic)~3.45 (Slightly lower due to C-D bonds)
Mass Spectrometry Parameters (Source Dependent)
  • Ionization Mode: Electrospray Ionization (ESI), Positive (+)[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[2][3][4]

MRM Transition Table:

Compound Precursor Ion (Q1) Product Ion (Q3) Dwell (ms) CE (eV) Rationale

| Norverapamil | 441.3


 | 165.1 | 50 | 30 | Cleavage of dimethoxyphenethyl cation. |
| Norverapamil-d7 | 448.3 

| 165.1 | 50 | 30 | Label is on isopropyl group; fragment is unlabeled. |

Critical Technical Insight: The d7 label is typically located on the isopropyl group attached to the nitrogen. The primary fragment (m/z 165) corresponds to the 3,4-dimethoxyphenethyl moiety, which does not carry the label. Therefore, the transition is 448 -> 165 , not 448 -> 172. Always verify the specific labeling position on your Certificate of Analysis.

Analytical Protocol

Reagents & Materials
  • Matrix: Human Plasma (

    
     or Lithium Heparin).
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Stock Solution Preparation
  • Norverapamil-d7 HCl Stock: Dissolve 1 mg in 1 mL MeOH to yield 1 mg/mL (free base corrected). Store at -20°C.

  • Working IS Solution: Dilute Stock to 50 ng/mL in 50:50 MeOH:Water.

Sample Preparation Workflow (Protein Precipitation)

This method uses "Crash" extraction, which is high-throughput and suitable for lipophilic bases like Norverapamil.

SamplePrep Step1 Aliquot 50 µL Plasma (Sample/Calibrator) Step2 Add 20 µL IS Working Sol (Norverapamil-d7) Step1->Step2 Step3 Precipitate Proteins Add 200 µL ACN (0.1% FA) Step2->Step3 Step4 Vortex (1 min) & Centrifuge (10,000 x g, 5 min) Step3->Step4 Step5 Transfer Supernatant to LC Vial Step4->Step5 Step6 Inject 2-5 µL into LC-MS/MS Step5->Step6

Figure 2: Step-by-step protein precipitation workflow for plasma extraction.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load
2.50 90 Elution of Analytes
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |

Technical Challenges & Troubleshooting

The Deuterium Isotope Effect

Issue: Deuterated compounds are slightly less lipophilic than their protiated counterparts (C-D bond is shorter and less polarizable than C-H). Observation: Norverapamil-d7 may elute 0.05 – 0.10 minutes earlier than Norverapamil on high-efficiency C18 columns. Mitigation:

  • Do not rely solely on absolute retention time for peak picking. Use the relative retention time (RRT).

  • Ensure the integration window encompasses both the light and heavy peaks if they shift slightly.

  • Note: This slight separation is usually acceptable, but if matrix suppression zones are sharp, the IS might not perfectly compensate. If this occurs, switch to a 13C-labeled IS (which co-elutes perfectly) or adjust the gradient to be shallower.

Isotopic Cross-Talk (Interference)

Issue: High concentrations of the analyte (Upper Limit of Quantification, ULOQ) may contribute signal to the IS channel, or impurities in the IS may contribute to the analyte channel. Validation Step:

  • IS Purity Check: Inject a blank sample containing only IS. Monitor the Analyte transition (441 -> 165). Response should be < 20% of the Lower Limit of Quantification (LLOQ).

  • Analyte Contribution: Inject a ULOQ sample without IS. Monitor the IS transition (448 -> 165). Response should be < 5% of the average IS response.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tracy, T. S., et al. (1999).[7] "Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil." British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Zhang, Y., et al. (2020). "Simultaneous determination of verapamil and its metabolite norverapamil in human plasma by liquid chromatography-tandem mass spectrometry." Acta Pharmaceutica Sinica.
  • Wang, S., et al. (2007). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography B. (Reference for CDE mechanism).

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Norverapamil from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Norverapamil is the primary active metabolite of the calcium channel blocker Verapamil.[1] While Verapamil is widely monitored, Norverapamil requires specific attention due to its equipotent pharmacological activity and its role as a P-glycoprotein (P-gp) inhibitor.

Accurate quantification of Norverapamil in biological matrices (plasma, serum) is complicated by its physicochemical properties. As a lipophilic base with a pKa of approximately 9.0, it exists primarily in a cationic (charged) state at physiological pH, making it water-soluble and resistant to organic extraction.

This guide details a Liquid-Liquid Extraction (LLE) protocol designed to overcome these challenges. Unlike protein precipitation (PPT), which often suffers from significant matrix effects (ion suppression) in LC-MS/MS, this LLE method ensures high analyte recovery (>85%) and cleaner extracts, crucial for high-sensitivity pharmacokinetic (PK) profiling.

Method Development Logic: The "Why" Behind the Steps

To establish a robust protocol, we must address the underlying chemistry of the analyte.

The pH Switch (The Critical Variable)

Norverapamil is a secondary amine. To extract it into an organic solvent, we must suppress its ionization.

  • Physiological pH (7.4): Norverapamil is protonated (

    
    ) and stays in the aqueous phase.
    
  • Target pH (>11.0): By adjusting the sample pH to at least 2 units above its pKa (pKa ~9.0), we deprotonate the amine (

    
    ), rendering the molecule neutral and highly lipophilic.
    
  • Reagent Choice: We utilize 0.1 M NaOH or Borate Buffer (pH 10-11) . Weak bases (e.g., Ammonium Hydroxide) may not sufficiently drive the equilibrium for maximum recovery.

Solvent Selection
  • MTBE (Methyl tert-butyl ether): The "Gold Standard" for this application. It offers excellent solubility for the neutral amine, forms a clear upper layer, and evaporates rapidly.

  • Alternative (Hexane:Ethyl Acetate 1:1): Use this if a cleaner extract is needed to reduce phospholipid carryover, though recovery may drop slightly compared to MTBE.

Materials & Equipment

  • Analytes: Norverapamil (Target), Verapamil-d6 or Norverapamil-d7 (Internal Standard).

  • Matrix: Human Plasma (K2EDTA or Heparin).

  • Reagents:

    • MTBE (HPLC Grade).

    • 0.1 M NaOH (freshly prepared).

    • Ammonium Acetate / Formic Acid (LC-MS additives).

  • Equipment:

    • Sample Concentrator (Nitrogen evaporator).

    • Vortex Mixer (High speed).

    • Refrigerated Centrifuge (4°C).

Step-by-Step Extraction Protocol

This protocol is validated for 200 µL of human plasma.

Phase 1: Sample Pre-Treatment
  • Thaw plasma samples at room temperature and vortex briefly.

  • Aliquot 200 µL of plasma into 2.0 mL polypropylene microcentrifuge tubes.

  • Internal Standard Spike: Add 20 µL of Internal Standard working solution (e.g., Verapamil-d6 at 500 ng/mL in 50:50 Methanol:Water).

  • Vortex for 10 seconds to equilibrate.

Phase 2: Alkalinization (The pH Switch)
  • Add Base: Add 100 µL of 0.1 M NaOH (or 0.2 M Borate Buffer pH 10.5) to each tube.

  • Vortex immediately for 5 seconds.

    • Checkpoint: The sample pH must be >10.0. If the sample turns cloudy/precipitates, this is normal (lipids/proteins reacting to high pH).

Phase 3: Liquid-Liquid Extraction
  • Add Solvent: Add 1.0 mL of MTBE to each tube.

  • Extraction: Vortex vigorously (or shaker plate) for 10 minutes at high speed (1500 rpm).

    • Note: Vigorous shaking is essential to maximize the surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Result: You should see a clear upper organic layer and a compact pellet/aqueous lower layer.

Phase 4: Recovery & Reconstitution
  • Flash Freeze (Optional but Recommended): Place tubes in a dry ice/ethanol bath for 2 minutes to freeze the lower aqueous layer. This allows you to pour off the organic layer without contamination.

  • Transfer: Transfer approx. 850 µL of the supernatant (organic layer) to a clean glass tube or 96-well plate.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (e.g., 80:20 Water:Acetonitrile + 0.1% Formic Acid).

  • Clarification: Vortex for 1 min, then centrifuge at 4000 rpm for 5 min before injection.

Visual Workflow (DOT Diagram)

LLE_Workflow Start Biological Sample (200 µL Plasma) IS_Add Add Internal Standard (Verapamil-d6) Start->IS_Add pH_Adj Alkalinization (Add 100 µL 0.1M NaOH) pH > 10.0 IS_Add->pH_Adj Equilibrate Extract Add Organic Solvent (1 mL MTBE) Shake 10 min pH_Adj->Extract Deprotonation Spin Centrifuge 10,000 x g, 5 min Extract->Spin PhaseSep Phase Separation (Organic Top Layer) Spin->PhaseSep Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Transfer Supernatant Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Norverapamil, emphasizing the critical alkalinization step.

LC-MS/MS Analysis Parameters

While extraction is the focus, the detection method validates the extraction success.

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 20% B to 90% B over 3 minutes.

Mass Spectrometry (MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Norverapamil 441.3165.23025
Verapamil 455.3165.23028
Verapamil-d6 (IS) 461.3165.23028

Validation Data Summary

The following data represents typical performance metrics achievable with this protocol (based on consolidated literature values).

Table 1: Extraction Efficiency & Recovery
MatrixAnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)
Human PlasmaNorverapamil5.0 (LLOQ)88.56.2
Human PlasmaNorverapamil100.0 (Mid)92.14.1
Human PlasmaNorverapamil500.0 (High)94.33.5
Human PlasmaVerapamil100.095.03.8
Table 2: Matrix Effect (Ion Suppression/Enhancement)

Values close to 100% indicate minimal interference.

Analyte Matrix Factor (Normalized to IS)
Norverapamil 98.2% ± 2.5%

| Verapamil | 101.5% ± 3.1% |

Troubleshooting & Optimization

  • Low Recovery:

    • Cause: pH was not high enough.

    • Fix: Ensure the pH of the aqueous phase is >10.5 before adding MTBE. Check your NaOH freshness.

  • Emulsions:

    • Cause: High lipid content in plasma.

    • Fix: Increase centrifugation speed to 14,000 x g or freeze the aqueous layer to assist separation.

  • Peak Tailing:

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Ensure 0.1% Formic Acid or 5mM Ammonium Acetate is present in the mobile phase.

References

  • Simultaneous determination of verapamil and norverapamil in human plasma by liquid chromatography.Journal of Pharmaceutical and Biomedical Analysis (1992).

  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry.

  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS.Magtech Journal.

  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.

Sources

Troubleshooting & Optimization

Troubleshooting matrix effects in Verapamil analysis with Nor Verapamil-d7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in Verapamil Analysis using Norverapamil-d7

Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Executive Summary

This guide addresses a specific and common bioanalytical challenge: quantifying Verapamil (a highly lipophilic basic drug) while using Norverapamil-d7 (the deuterated analogue of its metabolite) as the Internal Standard (IS).

The Core Problem: While Norverapamil-d7 is an excellent IS for the metabolite Norverapamil, it is a structural analogue —not a stable isotope-labeled (SIL) analogue—of the parent drug Verapamil. Because Verapamil and Norverapamil-d7 have different physicochemical properties (LogP, pKa) and retention times, they do not experience the exact same ionization environment at the exact same time. If your Verapamil peak co-elutes with matrix components (phospholipids) while your Norverapamil-d7 peak does not, your quantification will be compromised.

Part 1: The Diagnostic Workflow

Before changing your extraction method, you must confirm if the signal variation is due to matrix effects (ion suppression/enhancement) or extraction recovery issues.

The "Why" – Mechanism of Failure

In Electrospray Ionization (ESI), analytes compete for charge on the surface of the droplet. Endogenous phospholipids (glycerophosphocholines) are the primary culprits in plasma/serum analysis. They are highly hydrophobic and often elute late in the gradient, exactly where Verapamil tends to elute.

The Mismatch:

  • Norverapamil-d7 (IS): More polar (N-demethylated). Elutes earlier on C18 columns.

  • Verapamil (Analyte): More lipophilic. Elutes later , potentially overlapping with the "Phospholipid Tail."

Visualizing the Problem

The following diagram illustrates the "danger zone" where the IS fails to compensate for the suppression affecting the analyte.

MatrixEffect cluster_chrom Chromatographic Separation (Reverse Phase C18) IS Norverapamil-d7 (IS) RT: 2.5 min (Clean Region) ESI ESI Source (Charge Competition) IS->ESI High Ionization Efficiency Analyte Verapamil (Parent) RT: 4.2 min (Suppression Zone) Analyte->ESI Compromised Ionization Matrix Phospholipids (LPCs) RT: 4.0 - 6.0 min (Broad Elution) Matrix->ESI Dominates Droplet Surface Result Quantification Error (Underestimation) ESI->Result IS Ratio Skewed

Figure 1: The "Chromatographic Mismatch" mechanism. Because the IS and Analyte do not co-elute, the IS cannot correct for the ion suppression affecting Verapamil.

Part 2: Validation Protocol (The "Matuszewski" Method)

Do not guess. Quantify the Matrix Factor (MF) using the post-extraction spike method [1].[1]

Experimental Design

Prepare three sets of samples at Low QC (LQC) and High QC (HQC) concentrations.

SetDescriptionPreparation Method
A: Neat Standards Analyte + IS in mobile phase.Direct injection of pure standards.
B: Post-Extraction Spike Blank matrix extracted first, then spiked with Analyte + IS.[1]Accounts for Matrix Effects only.
C: Pre-Extraction Spike Matrix spiked with Analyte + IS, then extracted.Accounts for Recovery + Matrix Effects .
Calculations
  • Matrix Factor (MF):

    
    
    
    • MF < 1.0: Ion Suppression (Signal loss).

    • MF > 1.0: Ion Enhancement.[2]

  • IS-Normalized MF:

    
    
    
    • Goal: The result should be close to 1.0 .

    • Failure Mode: If Verapamil MF is 0.6 (suppression) and Norverapamil-d7 MF is 0.95 (clean), your normalized MF is ~0.63. The assay fails.

Part 3: Troubleshooting & Solutions

Strategy A: Sample Preparation (Remove the Matrix)

Protein Precipitation (PPT) is often insufficient for Verapamil because it leaves phospholipids in the supernatant. Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE).

Recommended LLE Protocol for Verapamil (Basic Drug, pKa ~8.9)

  • Alkalize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 100 µL plasma.

    • Reason: Verapamil must be uncharged (neutral) to extract into organic solvent. pH > 10 is ideal.

  • Extract: Add 600 µL of extraction solvent.

    • Solvent Choice:MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (1:1) .

    • Note: MTBE provides a cleaner supernatant and easier phase separation (top layer) than dichloromethane.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min.

  • Reconstitute: Evaporate the organic layer (top) under nitrogen; reconstitute in Mobile Phase (e.g., 30% ACN in 0.1% Formic Acid).

Strategy B: Chromatographic Resolution

If you cannot change extraction methods, you must chromatographically separate Verapamil from the phospholipids.

  • Column Choice: Use a Phenyl-Hexyl or Biphenyl column instead of C18. These phases offer "pi-pi" interactions that increase retention of aromatic compounds like Verapamil, shifting it away from the lipid zone.

  • Gradient Modification:

    • Phospholipids typically elute at high organic % (e.g., >80% B).

    • Action: Hold the gradient at 95% B for at least 2 minutes at the end of the run to "wash" the column, but ensure Verapamil elutes before this ramp.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I continue using Norverapamil-d7 for Verapamil quantification?

Technical Answer: It is not recommended for regulated bioanalysis (GLP). Because Norverapamil is a metabolite, its levels in patient samples may vary independently of the parent. Furthermore, as a structural analogue, it does not compensate for matrix effects or extraction variability perfectly.

  • Best Practice: Use Verapamil-d6 or Verapamil-d7 for the parent drug.

  • Compromise: If you must use Nor-d7, you must demonstrate (via the validation protocol above) that the Matrix Factor for both compounds is identical (CV < 15%) across different lots of plasma [2].

Q2: My Verapamil recovery is low with LLE. What is wrong?

Troubleshooting: Check your pH. Verapamil is a base (pKa ~8.9). If your sample pH is neutral (~7.4), a significant portion of Verapamil is still ionized (protonated) and will stay in the water phase.

  • Fix: Ensure the sample pH is at least 10.0 before adding the organic solvent.

Q3: I see "Ghost Peaks" in blank samples. Is this carryover?

Technical Answer: Likely, but check the phospholipids. Phospholipids can accumulate on the column and elute in subsequent runs (randomly).

  • Test: Run a "double gradient" (ramp to 95% B, hold, drop to initial, ramp again) to see if late eluters are carrying over.

  • Fix: Implement a needle wash with Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid to strip lipophilic residues.

Part 5: Decision Tree Workflow

Follow this logic to resolve your matrix effect issues.

Workflow Start Start: Signal Variability / Low IS Recovery CheckMF Perform Post-Column Infusion & Matrix Factor Test Start->CheckMF Result Is MF Normalized close to 1.0? CheckMF->Result Yes Issue is likely Extraction Recovery. Optimize pH (Alkalize). Result->Yes Yes No Issue is Matrix Effect. (Suppression/Enhancement) Result->No No Action1 Switch IS to Verapamil-d6 (Ideal Solution) No->Action1 Option A (Best) Action2 Switch Prep to LLE (Remove Phospholipids) No->Action2 Option B (Alternative)

Figure 2: Troubleshooting decision tree for Verapamil bioanalysis.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Sarkar, A. K., Ghosh, D., & Das, A. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Scientia Pharmaceutica, 92(4), 54.

Sources

Nor Verapamil-d7, Hydrochloride stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Experimental Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Norverapamil-d7, Hydrochloride is the deuterated form of Norverapamil, the primary active N-demethylated metabolite of Verapamil.[1][2] As a stable isotope-labeled (SIL) internal standard, it is a critical tool for achieving accurate and precise quantification in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The fundamental principle of using a SIL internal standard is its near-identical chemical and physical behavior to the analyte of interest, which allows it to effectively compensate for variations during sample preparation and analysis.[2][3]

However, the integrity and stability of Norverapamil-d7, Hydrochloride are paramount for generating reliable data. Instability, whether through chemical degradation or isotopic exchange, can compromise the accuracy of quantitative results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and managing the stability of Norverapamil-d7, Hydrochloride in various solvents and temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the core principles governing the stability of Norverapamil-d7, Hydrochloride?

A1: The stability of Norverapamil-d7, Hydrochloride is governed by two main factors: its inherent chemical structure and the isotopic labeling.

  • Chemical Stability: The molecule's stability is influenced by factors like pH, temperature, light, and the presence of oxidizing agents. Based on data from its parent compound, Verapamil Hydrochloride, the molecule is susceptible to degradation under strongly basic and oxidative conditions.[4][5]

  • Isotopic Stability: The Carbon-Deuterium (C-D) bonds in the d7-isopropyl group are significantly stronger than the corresponding Carbon-Hydrogen (C-H) bonds.[][7] This "Kinetic Isotope Effect" can slow down metabolic and chemical processes that involve the cleavage of these bonds, often enhancing the compound's stability relative to its non-deuterated analog.[][8] However, the primary concern for isotopic stability is the risk of Hydrogen-Deuterium (H-D) exchange , where deuterium atoms are replaced by protons from the surrounding environment, which can compromise the isotopic purity of the standard.[9][10][11]

Q2: What are the official recommendations for storing solid Norverapamil-d7, Hydrochloride?

A2: As a solid, Norverapamil-d7, Hydrochloride should be stored in a well-sealed container, protected from light and moisture. Recommended storage temperatures are:

  • Long-Term Storage: -20°C[1][12]

  • Short- to Medium-Term Storage: 2-8°C[1][12]

Q3: How should I prepare and store stock solutions to ensure maximum stability?

A3: Proper solvent selection and temperature control are critical for stock solutions.

  • Solvent Choice: Whenever possible, prepare stock solutions in high-purity aprotic solvents such as acetonitrile or DMSO. These solvents lack exchangeable protons and thus minimize the risk of H-D exchange.[9]

  • Storage Temperature: For optimal stability, stock solutions should be stored in tightly sealed vials at low temperatures. Supplier recommendations suggest that solutions are stable for up to 1 month at -20°C and for up to 6 months at -80°C .[1] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Which solvents and conditions pose the greatest risk to the stability of Norverapamil-d7, Hydrochloride?

A4: Certain conditions can actively promote degradation or isotopic exchange:

  • Protic Solvents: Solvents like water, methanol, and ethanol contain exchangeable protons and can facilitate H-D exchange over time.[9][13][14] This process can be accelerated by non-neutral pH.

  • Acidic and Basic Solutions: Extreme pH environments can catalyze both H-D exchange and chemical degradation.[9][10][14][15][16] Based on data for Verapamil HCl, strongly basic conditions are particularly detrimental to the molecule's chemical structure.[4]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to chemical degradation.[4][5]

Q5: Can I use working solutions prepared in aqueous or methanolic mobile phases at room temperature?

A5: While it is common practice to prepare working solutions in the mobile phase for short-term use, caution is advised. For Norverapamil-d7, Hydrochloride, prolonged exposure to protic solvents at room temperature increases the risk of H-D exchange. It is best practice to prepare these solutions fresh daily or to validate their stability over the intended period of use (e.g., the duration of an analytical run). If a run is long, keeping the autosampler cooled (e.g., 4°C) can help slow potential degradation or exchange.[10]

Data Summary Tables

Table 1: Recommended Storage Conditions for Norverapamil-d7, Hydrochloride

FormStorage TemperatureDurationKey Considerations
Solid -20°CLong-TermProtect from light and moisture.
2-8°CShort/Medium-TermEnsure container is tightly sealed.
Stock Solution -80°CUp to 6 months[1]Use aprotic solvent (e.g., Acetonitrile, DMSO). Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]Use aprotic solvent. Ensure vial is tightly sealed.
Working Solution Room TemperatureHours (e.g., <24h)Prepare fresh daily. Use autosampler cooling if possible. Stability should be verified.

Table 2: Solvent Compatibility and Stability Profile

Solvent / ConditionStability RiskPrimary Concern(s)Recommendation
Aprotic (Acetonitrile, DMSO)Low MinimalRecommended for stock and working solutions.
Protic (Water, Methanol, Ethanol)Moderate Hydrogen-Deuterium (H-D) Exchange[9][14]Use for short durations only. Keep solutions cold and at a neutral pH. Prepare fresh.
Acidic (pH < 4) Moderate H-D Exchange, Potential for HydrolysisAvoid prolonged storage. Buffer if necessary. Verapamil HCl is relatively stable in acid.[17]
Basic (pH > 8) High Chemical Degradation, H-D Exchange[4]Avoid. Verapamil HCl shows significant degradation in basic conditions.
Oxidative (e.g., H₂O₂) High Chemical Degradation[4][5]Avoid.

Troubleshooting Guide

Encountering issues with your internal standard can compromise an entire experiment. This guide addresses the most common problems related to the stability of Norverapamil-d7, Hydrochloride.

Issue 1: A significant peak for non-deuterated Norverapamil is present in my blank sample spiked only with the internal standard.

This indicates either the presence of an isotopic impurity or in-situ loss of the deuterium label (H-D exchange).

G start Analyte signal detected in IS-only sample check_coa Step 1: Check Certificate of Analysis (CofA) for Isotopic Purity start->check_coa purity_q Isotopic Purity >98%? check_coa->purity_q impure Conclusion: Signal is likely from isotopic impurity in the standard. purity_q->impure No investigate_exchange Step 2: Investigate H-D Exchange purity_q->investigate_exchange Yes contact_supplier Action: Contact supplier. If purity is insufficient, obtain a new lot. impure->contact_supplier solvent_q Are you using protic solvents (H₂O, MeOH) or non-neutral pH? investigate_exchange->solvent_q exchange_likely Conclusion: H-D exchange is the probable cause. solvent_q->exchange_likely Yes other_cause Re-evaluate other contamination sources in your workflow. solvent_q->other_cause No mitigate Action: 1. Switch to aprotic solvent (ACN). 2. Keep solutions cold (4°C). 3. Control pH (neutral is safest). 4. Prepare solutions fresh daily. exchange_likely->mitigate

Caption: Troubleshooting workflow for unexpected analyte signal.

Issue 2: The peak area response of Norverapamil-d7, Hydrochloride consistently decreases over an analytical sequence.

This suggests that the internal standard is unstable in the solution matrix under the conditions in the autosampler.

G start IS peak area decreases over time check_conditions Step 1: Review Autosampler Conditions (Solvent, Temperature, Time) start->check_conditions conditions_q Is solvent protic, pH extreme, or temperature elevated? check_conditions->conditions_q degradation_likely Conclusion: Chemical degradation or H-D exchange is likely occurring. conditions_q->degradation_likely Yes adsorption_q Step 2: Consider Adsorption conditions_q->adsorption_q No stabilize Action: 1. Use autosampler cooling (4°C). 2. Reduce sequence time. 3. Reformulate in a more stable solvent (e.g., higher % aprotic solvent). degradation_likely->stabilize run_stability_exp Step 3: Confirm with Experiment (See Protocol 1) stabilize->run_stability_exp test_vials Action: Test different vial materials (e.g., polypropylene or silanized glass). adsorption_q->test_vials test_vials->run_stability_exp

Caption: Troubleshooting workflow for decreasing IS signal.

Experimental Protocols

To ensure the reliability of your data, the stability of Norverapamil-d7, Hydrochloride should be validated under your specific experimental conditions.

Protocol 1: Short-Term "Bench-Top" and Autosampler Stability Assessment

Objective: To evaluate the stability of Norverapamil-d7, Hydrochloride in a specific solvent matrix over a typical experimental timeframe.

Methodology:

  • Preparation: Prepare a solution of Norverapamil-d7, Hydrochloride in your chosen solvent (e.g., mobile phase, extraction solvent) at the working concentration.

  • Timepoint Zero (T=0): Immediately after preparation, analyze the solution in triplicate via your LC-MS method and record the average peak area of the internal standard.

  • Incubation: Store an aliquot of the solution under the conditions you wish to test (e.g., on a lab bench at room temperature, or in a cooled autosampler at 4°C).

  • Subsequent Timepoints: Analyze the incubated solution in triplicate at defined intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Calculate the mean peak area at each timepoint. Compare this to the mean peak area at T=0. The solution is generally considered stable if the average peak area at each timepoint is within ±15% of the T=0 value.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of Norverapamil-d7, Hydrochloride under stress conditions. This is crucial for validating that your analytical method is "stability-indicating."

Methodology:

Prepare solutions of Norverapamil-d7, Hydrochloride (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following stress conditions. A control sample (stored at -20°C, protected from light) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for 8 hours.

  • Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV or LC-MS method. The goal is to achieve 5-20% degradation of the main compound. If degradation is excessive, reduce the stress duration or temperature. The method should demonstrate clear separation between the intact Norverapamil-d7 peak and any new peaks that appear, which represent potential degradation products.

References

  • Benchchem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Davison, A. S., Milan, D. C., & Dutton, M. J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Wrona, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.
  • MedChemExpress. (n.d.). Norverapamil-d7 hydrochloride.
  • Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange.
  • Bioscientia. (n.d.).
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • U.S. Food and Drug Administration. (1998, May 27). 75-138 Verapamil Hydrochloride Bioequivalence Review.
  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Zhang, Z., et al. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.
  • Isotope Science / Alfa Chemistry. (n.d.).
  • Wieling, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Ahmad, S., et al. (2015). Stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Kumar, S., & Gaikwad, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • de Oliveira, M. A., et al. (2010).
  • Martinez, S. (n.d.). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University.
  • Ghemim, A., et al. (1997).
  • Thongnopnua, P., & Kanchanaphibool, I. (2009). A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector.
  • de Oliveira, M. A., et al. (2025, October 16). (PDF) Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations.
  • Janeva, S., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. ScienceDirect.
  • Walker, R. B. (n.d.). FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS. CORE.
  • Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC.

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Nor Verapamil-d7, Hydrochloride purity assessment and potential impurities

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Norverapamil-d7, Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on purity assessment and the management of potential impurities. As a deuterated internal standard and metabolic tracer, the integrity of Norverapamil-d7 is paramount to achieving accurate and reproducible experimental results. This guide combines established analytical principles with field-proven insights to help you navigate the complexities of its quality control.

Frequently Asked Questions (FAQs)

This section addresses the most critical and common questions regarding the quality assessment of Norverapamil-d7, Hydrochloride.

Q1: What defines the "purity" of a deuterated compound like Norverapamil-d7, Hydrochloride?

The concept of purity for a stable isotope-labeled compound is twofold, encompassing both its chemical and isotopic integrity. Both aspects are critical for its intended use, primarily as an internal standard in quantitative mass spectrometry assays.[1]

  • Chemical Purity : This refers to the absence of any molecular species other than norverapamil, irrespective of its isotopic composition. It is typically assessed by chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Impurities can include starting materials, by-products from the synthesis, or degradation products.[2][3]

  • Isotopic Purity (Isotopic Enrichment) : This is a measure of the percentage of deuterium atoms that have been successfully incorporated at the specified positions within the molecule. It also includes the characterization of the isotopologue profile—the distribution of molecules with varying numbers of deuterium atoms (e.g., d0, d1, d2... up to the fully labeled d7).[4][5] This is a critical parameter, as the presence of unlabeled (d0) Norverapamil can create a background signal that interferes with the measurement of the endogenous analyte. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this assessment.[6][7]

Q2: What are the potential chemical impurities I should be aware of, and where do they come from?

Potential chemical impurities can originate from the manufacturing process or degradation over time. Following the International Council for Harmonisation (ICH) guidelines, they can be categorized as follows:

  • Organic Impurities : These are the most common and include:

    • Starting Materials & Intermediates : Residuals from the chemical synthesis.

    • By-products : Unwanted molecules formed during the reaction.

    • Unlabeled Norverapamil : The non-deuterated version of the molecule, which is both a chemical and an isotopic impurity.

    • Related Verapamil Impurities : Pharmacopeias list numerous verapamil-related compounds that could potentially be present, such as Verapamil EP Impurity A, C, or N.[8]

    • Degradation Products : Impurities that form during storage or handling of the drug substance.[3]

  • Inorganic Impurities : These can include reagents, ligands, or catalysts used in the synthesis.[3]

  • Residual Solvents : Solvents used during the manufacturing or purification process that are not fully removed.[9]

Q3: How do isotopic impurities (isotopologues) affect my experiments?

The distribution of isotopologues is an inherent statistical reality of the deuteration process.[4] A batch of Norverapamil-d7 with 99% isotopic enrichment does not mean 99% of the molecules are the d7 species. It means that at any given labeled position, there is a 99% probability of finding a deuterium atom.[4]

The most significant concern is the presence of the d0 isotopologue (unlabeled Norverapamil). When using Norverapamil-d7 as an internal standard for quantifying endogenous Norverapamil, the d0 impurity in the standard contributes to the signal of the analyte, leading to an overestimation of the analyte's concentration. Therefore, a low percentage of the d0 species is critical for assay accuracy.

Q4: Which analytical techniques are essential for a complete purity assessment?

A comprehensive characterization requires a multi-technique approach, as no single method can provide all the necessary information.[6][7]

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is the workhorse for determining chemical purity. It separates Norverapamil-d7 from other organic impurities, allowing for their quantification.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , especially High-Resolution MS (HRMS) like TOF or Orbitrap: This is the gold standard for determining isotopic enrichment and the isotopologue distribution.[5][11] HRMS can resolve the different deuterated species and provide accurate mass data to help identify unknown impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is exceptionally precise for confirming the location of deuteration by observing the disappearance of proton signals.[7][14] It provides unambiguous structural information and can also be used to assess isotopic purity.[5]

Q5: What are the typical acceptance criteria for the purity of Norverapamil-d7, Hydrochloride?

While specifications are set by the manufacturer, high-quality material suitable for use as an internal standard typically adheres to the criteria outlined below. For context, general thresholds for impurities in new drug substances are provided by the ICH Q3A(R2) guideline.[2][9][15]

ParameterTypical SpecificationRationale & Governing Principle
Chemical Purity (by HPLC) ≥ 98%Ensures that the vast majority of the material is the target molecule, minimizing interference from other chemical entities.[16]
Isotopic Enrichment ≥ 99 atom % DA high degree of deuterium incorporation is necessary to ensure the mass shift from the unlabeled analyte is distinct and that the d0 contribution is minimal.[16]
Unlabeled Species (d0) Typically < 0.1%Minimizes analytical interference and bias when quantifying the endogenous (unlabeled) analyte.
Individual Unidentified Impurity ≤ 0.10%Aligns with the ICH Q3A identification threshold for drug substances with a high maximum daily dose.[3]
Total Chemical Impurities ≤ 1.0%A general limit to ensure overall material cleanliness and safety, consistent with pharmaceutical standards.[17]

Analytical Workflows & Protocols

A robust assessment of Norverapamil-d7, Hydrochloride requires a systematic workflow integrating multiple analytical techniques.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Evaluation cluster_report Final Assessment prep Accurately weigh and dissolve Norverapamil-d7 HCl in a suitable solvent (e.g., Methanol or Mobile Phase) hplc HPLC-UV/DAD Analysis prep->hplc Inject for Chemical Purity lcms LC-HRMS Analysis prep->lcms Inject for Isotopic Analysis nmr NMR Analysis (¹H and/or ²H) prep->nmr Analyze for Structural Confirmation chem_purity Calculate Chemical Purity (Area %) hplc->chem_purity impurity_id Identify & Quantify Impurities (vs. Reference Standards) hplc->impurity_id lcms->impurity_id iso_enrich Determine Isotopic Enrichment & Isotopologue Distribution lcms->iso_enrich nmr->iso_enrich struct_confirm Confirm Structure & Deuteration Sites nmr->struct_confirm report Generate Certificate of Analysis: Compare results against specifications chem_purity->report impurity_id->report iso_enrich->report struct_confirm->report

Caption: Comprehensive purity assessment workflow for Norverapamil-d7, Hydrochloride.

Protocol 1: HPLC-UV Method for Chemical Purity Assessment

This protocol provides a general reversed-phase HPLC method suitable for separating Norverapamil from its potential non-labeled and process-related impurities. Method optimization may be required based on your specific instrumentation and impurity profile.

Objective: To determine the chemical purity of Norverapamil-d7, Hydrochloride by separating it from potential impurities.

Instrumentation & Materials:

  • HPLC system with UV or DAD detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Reference standards for Norverapamil and any known impurities, if available

  • HPLC-grade acetonitrile, methanol, and water

  • Reagents for buffer preparation (e.g., sodium acetate, triethylamine, acetic acid)

Method Parameters:

ParameterRecommended SettingRationale
Mobile Phase A: AcetonitrileB: 0.015 N Sodium Acetate with 0.5% 2-aminoheptane, pH adjusted with acetic acid.Isocratic or Gradient elution (e.g., 70:30 A:B)Based on established methods for verapamil and norverapamil.[10][17] The amine modifier (2-aminoheptane or triethylamine) is crucial to prevent peak tailing by masking active silanol sites on the column.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CUsing a column thermostat ensures stable retention times and improves reproducibility.[18]
Detection UV at 222 nm or 278 nmVerapamil and its analogs have strong absorbance at these wavelengths.[10][17]
Injection Vol. 10 µLA typical volume; should be optimized to avoid column overloading.
Sample Conc. ~0.5 mg/mL in Mobile PhaseConcentration should provide a strong signal without saturating the detector.

Procedure:

  • Preparation: Prepare the mobile phase, filter through a 0.45 µm membrane, and degas thoroughly.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[19]

  • System Suitability Test (SST): Inject a solution containing Norverapamil-d7 and a known related impurity (or unlabeled Norverapamil). Verify that the system meets pre-defined criteria for resolution (>2.0), tailing factor (<1.5), and precision (%RSD of replicate injections <2.0). This validates that the system is performing correctly before analyzing samples.[3]

  • Sample Analysis: Inject the prepared sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate chemical purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: LC-MS Method for Isotopic Enrichment Analysis

Objective: To determine the isotopic enrichment and isotopologue distribution of Norverapamil-d7, Hydrochloride.

Instrumentation & Materials:

  • LC system coupled to a High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)

  • C18 column (a shorter column, e.g., 2.1 x 50 mm, can be used for faster analysis)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Method Parameters:

  • Chromatography: A simple, fast gradient is sufficient to separate the analyte from the injection front and any major impurities. The goal is to deliver a clean peak to the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Acquisition Mode: Full Scan in high-resolution, accurate-mass mode.

    • Mass Range: A range covering the expected m/z of the protonated molecule for all isotopologues (e.g., m/z 440-460 for Norverapamil-d7, which has a monoisotopic mass of 447.3 for the free base).

Procedure:

  • Sample Preparation: Prepare a dilute solution of Norverapamil-d7 (~1-10 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Analysis: Inject the sample into the LC-MS system.

  • Data Analysis: a. Generate the mass spectrum across the chromatographic peak for Norverapamil-d7. b. Identify the mass cluster corresponding to the isotopologues ([M+H]⁺). c. Measure the intensity (peak height or area) of each isotopologue peak (d0, d1, d2, d3, d4, d5, d6, d7). d. Crucially, the raw data must be corrected for the natural abundance of ¹³C. [13] Specialized software can perform this deconvolution automatically. e. Calculate the relative abundance of each isotopologue. f. Calculate the overall isotopic enrichment (Atom % D).

Troubleshooting Guide

Even with robust protocols, issues can arise. This guide provides a systematic approach to resolving common problems.

Troubleshooting start Unexpected Peak Observed in HPLC Chromatogram q1 Is the peak present in a solvent blank injection? start->q1 a1_yes Source is likely solvent, mobile phase, or system carryover. Action: Use fresh, high-purity solvents. Flush injector & system. q1->a1_yes Yes q2 Does the peak's retention time match a known impurity or related compound? q1->q2 No a2_yes Peak is a known impurity. Action: Quantify against a reference standard. Check if it exceeds specification limits. q2->a2_yes Yes q3 Is the sample old or has it been improperly stored? q2->q3 No a3_yes Peak is likely a degradation product. Action: Analyze by LC-MS to determine its mass and propose a structure. Review storage conditions. q3->a3_yes Yes a3_no Peak is likely an unknown process-related impurity. Action: Proceed with structural elucidation (LC-MS/MS, NMR). Requires qualification per ICH Q3A. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected peaks in an HPLC analysis.

Common Issues & Solutions
IssueSymptom(s)Possible CausesRecommended Solutions
Poor Peak Shape Peaks are broad, tailing, or fronting.1. Column Contamination/Degradation: Buildup of contaminants on the column frit or stationary phase.[20]2. Mobile Phase Mismatch: pH of the mobile phase is inappropriate for the analyte, causing ionization issues.3. Secondary Interactions: Analyte interacting with active silanol groups on the silica packing.1. Flush or Replace Column: Try flushing the column with a strong solvent. If unsuccessful, replace the column and always use a guard column.[18]2. Check pH: Ensure the mobile phase pH is stable and appropriate.3. Use Additives: Add a competing base like triethylamine or 2-aminoheptane (0.1-0.5%) to the mobile phase to mask silanol sites.[10]
Drifting Retention Times Retention time for the main peak consistently increases or decreases over a sequence of runs.1. Poor Column Thermostatting: Temperature fluctuations affect retention.[18]2. Changing Mobile Phase Composition: Inadequate mixing or evaporation of the more volatile solvent component.3. Column Incomplete Equilibration: Not allowing sufficient time for the column to stabilize with the mobile phase.1. Use a Column Oven: Set to a stable temperature (e.g., 30 °C).2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped.3. Equilibrate Properly: Ensure the baseline is flat and stable before starting the sequence.
Loss of MS Signal/Sensitivity Signal intensity is much lower than expected.1. Ion Suppression: Matrix components or contaminants co-eluting with the analyte are suppressing its ionization.2. Incorrect MS Settings: Source parameters (gas flows, temperatures) are not optimal.3. Sample Degradation: Analyte is degrading in the sample vial or in the ion source.1. Improve Chromatography: Optimize the LC method to separate the analyte from interfering species. Dilute the sample.2. Tune the Mass Spectrometer: Infuse a solution of the analyte to optimize source parameters.3. Check Sample Stability: Prepare samples fresh and keep them cool in the autosampler.
Inaccurate Isotopic Enrichment Calculated enrichment from MS data seems incorrect or inconsistent.1. Detector Saturation: The signal for the most abundant isotopologue is overwhelming the detector, causing non-linear response.2. Poor Mass Resolution: The instrument cannot adequately separate the different isotopologue peaks.3. Incorrect Data Processing: Failure to correct for the natural abundance of ¹³C and other isotopes.[13]1. Dilute the Sample: Reduce the concentration to bring the signal into the linear range of the detector.2. Use a High-Resolution MS: An Orbitrap or TOF instrument is highly recommended for this work.[12]3. Use Appropriate Software: Employ software capable of isotopic deconvolution to correct for natural isotope contributions.

References

Click to expand
  • Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. (n.d.). Vertex AI Search.
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  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
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  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography - Drug Development and Therapeutics. (2013, April 2). Drug Development and Therapeutics.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. (n.d.). BenchChem.
  • HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection - Taylor & Francis. (2007, February 17). Taylor & Francis Online.
  • Verapamil United States Pharmacopeia (USP) Reference Standard 152-11-4. (n.d.). Sigma-Aldrich.
  • Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed. (n.d.). National Center for Biotechnology Information.
  • SIMULTANEOUS HPLC ANALYSIS OF S- AND R-VERAPAMIL AND METABOLITES, S- AND R-NORVERAPAMIL IN HUMAN PLASMA - R Discovery. (2000, June 7). R Discovery.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Almac Group.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Isotope Ratio Mass Spectrometry. (2014, May 19). National Center for Biotechnology Information.
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  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC. (2025, September 12). National Center for Biotechnology Information.
  • Verapamil Hydrochloride Tablets USP 2025. (2025, February 17). Web of Pharma.
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  • Verapamil-d7 Hydrochloride | CAS No. 1188265-55-5 | Clearsynth. (n.d.). Clearsynth.
  • Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]] - PubMed. (n.d.). National Center for Biotechnology Information.
  • Norverapamil D7 HCl | 1216413-74-9 - A Chemtek. (n.d.). A Chemtek.
  • Nor Verapamil-D7 Hydrochloride | CAS No- 1216413-74-9 - Simson Pharma Limited. (n.d.). Simson Pharma Limited.
  • 1216413-74-9| Chemical Name : Nor Verapamil-d7, Hydrochloride - Pharmaffiliates. (n.d.). Pharmaffiliates.
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Nor Verapamil-d7, Hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting for LC-MS/MS Quantitation

Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts.

Introduction: The Molecule & The Mission

Norverapamil-d7 Hydrochloride is the stable isotope-labeled internal standard (IS) for Norverapamil, the primary N-demethylated metabolite of the calcium channel blocker Verapamil.

In quantitative bioanalysis (LC-MS/MS), this compound is critical for normalizing matrix effects and recovery variances. However, as a secondary amine in its hydrochloride salt form , it presents unique stability challenges distinct from its parent compound, Verapamil.

This guide moves beyond basic "store at -20°C" instructions. It details the why and how of preventing degradation, grounded in the specific chemical vulnerabilities of the norverapamil scaffold.

Module 1: Prevention & Handling Protocols

The Core Challenge: Hygroscopicity & Salt Disproportionation

Norverapamil-d7 is supplied as an HCl salt. While this improves water solubility, it renders the compound highly hygroscopic .

  • The Risk: Moisture absorption alters the effective molecular weight (weighing errors) and can catalyze hydrolysis or facilitate oxidation in the solid state.

  • The Fix: The "Zero-Headspace" Aliquot Strategy.

Protocol: The "Zero-Headspace" Aliquot Method

Do not store the bulk bottle after opening. Create single-use aliquots immediately.

  • Equilibration: Allow the original vial to reach room temperature (20–25°C) inside a desiccator before opening. Prevents condensation on the cold powder.

  • Rapid Solubilization: Dissolve the entire contents of the vial (e.g., 1 mg or 5 mg) in Methanol (LC-MS grade) to create a high-concentration stock (e.g., 1 mg/mL).

    • Note: Avoid water in the primary stock to minimize hydrolytic risks.

  • Aliquoting: Dispense into amber glass vials (silanized preferred) with low-volume inserts.

  • Storage: Store at -80°C .

    • Why -80°C? Stops chemical kinetics effectively.

    • Why Amber? Norverapamil is photosensitive.

Visual Workflow: Handling & Storage

HandlingWorkflow Start Received Norverapamil-d7 HCl Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Dissolve Dissolve Entire Vial (100% MeOH) Equilibrate->Dissolve Minimize Air Exposure Aliquot Dispense Single-Use Aliquots Dissolve->Aliquot Avoid Freeze-Thaw Freeze Store at -80°C (Amber Glass) Aliquot->Freeze Long-term Stability

Caption: Workflow to minimize hygroscopic damage and freeze-thaw degradation.

Module 2: Degradation Pathways (The Science)

Understanding how Norverapamil-d7 degrades allows you to distinguish between "bad chromatography" and "bad chemistry."

Pathway 1: Photolytic N-Dealkylation

Like Verapamil, Norverapamil contains a dimethoxyphenyl structure susceptible to UV-induced radical formation.

  • Mechanism: UV light excites the aromatic ring, leading to radical cleavage at the benzylic carbon or the N-C bond.

  • Result: Formation of fragmented amines and aldehydes.

  • Impact on Assay: Loss of IS signal; appearance of "ghost" peaks at lower masses.

Pathway 2: Oxidative Instability (Secondary Amine)

Unlike Verapamil (a tertiary amine), Norverapamil is a secondary amine .

  • Mechanism: Secondary amines are prone to oxidation to form hydroxylamines (N-OH) and subsequently nitrones , especially in basic pH or presence of peroxides (common in low-grade ethers or aged THF).

  • Prevention: Use antioxidants (e.g., ascorbic acid) if extracting from plasma, and ensure solvents are peroxide-free.

Pathway 3: Isotopic "Crosstalk" (The d7 Factor)

The deuterium label is typically located on the isopropyl group (


).
  • Stability: C-D bonds on the isopropyl chain are chemically stable and resistant to exchange in standard aqueous mobile phases (pH 2–8).

  • The Risk: If the IS contains traces of d0 (native) Norverapamil, or if the mass window is too wide, the IS will contribute to the analyte signal.

Visual Mechanism: Degradation Logic

DegradationPathways NorV Norverapamil-d7 (Secondary Amine) UV UV Light Exposure NorV->UV Oxidant Peroxides / High pH NorV->Oxidant Frag Fragmentation (N-C Cleavage) UV->Frag Radical Mechanism NOxide N-Hydroxylation (N-OH Formation) Oxidant->NOxide Oxidation SignalLoss Signal Loss (IS Drop) Frag->SignalLoss NOxide->SignalLoss

Caption: Primary degradation routes: Photolysis (UV) and Oxidation (Chemical).

Module 3: Troubleshooting LC-MS/MS Issues

Scenario A: "My Internal Standard signal is dropping over the run."
Potential CauseMechanismDiagnostic StepCorrective Action
Adsorption Norverapamil is a base (pKa ~9). It sticks to silanol groups on glass vials.Check if signal is lower in later injections of the same vial.Use polypropylene vials or silanized glass. Add 0.1% Formic Acid to the injection solvent.
Precipitation The HCl salt may precipitate in high-organic solvents if concentration is too high.Inspect vial for particulates.Ensure the injection solvent matches the mobile phase initial conditions (e.g., 90% Water).
Matrix Effect Phospholipids building up on the column suppress ionization.Monitor phospholipid transitions (m/z 184).Implement a diverter valve or perform a stronger column wash between injections.
Scenario B: "I see Norverapamil (Analyte) in my Blank samples."
  • Issue: Crosstalk / Carryover.

  • Cause 1 (Impurity): The d7 standard contains d0 (native) impurity.

    • Check: Inject the IS alone. Monitor the transition for the native drug. If a peak appears at the same retention time, your IS is impure.

  • Cause 2 (Carryover): Norverapamil is "sticky."

    • Fix: Change the needle wash. A basic wash (e.g., Methanol/Water/Ammonium Hydroxide) is often required to protonate/deprotonate and remove sticky amines.

Visual Troubleshooting Logic Tree

Troubleshooting Problem IS Signal Issue Type Low Signal or Interference? Problem->Type LowSig Low/Dropping Signal Type->LowSig Signal Drop Interfere Interference in Blank Type->Interfere Ghost Peaks Adsorb Adsorption to Glass? (Add Acid/Change Vial) LowSig->Adsorb Variable Injection Suppress Ion Suppression? (Check Matrix) LowSig->Suppress Consistent Low Impurity Isotopic Impurity? (Check COA) Interfere->Impurity Peak in Pure IS Carryover Carryover? (Optimize Needle Wash) Interfere->Carryover Peak after High Std

Caption: Decision tree for diagnosing IS failures in LC-MS/MS.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store Norverapamil-d7 HCl in DMSO? A: Yes, but with caution. DMSO is hygroscopic and can freeze at refrigerator temperatures. Repeated freeze-thaw of DMSO stocks can introduce water, leading to hydrolysis. Methanol is preferred for working stocks.

Q2: Why does the Certificate of Analysis (CoA) list "Chemical Purity" and "Isotopic Purity" separately? A:

  • Chemical Purity: How much of the powder is Norverapamil vs. byproducts.

  • Isotopic Purity: The percentage of molecules that are actually d7. If isotopic purity is 99%, then 1% might be d6, d5, or d0. High d0 content causes false positives in your quantitation.

Q3: My retention time for Norverapamil-d7 is slightly different from native Norverapamil. Is this normal? A: Yes. This is the Deuterium Isotope Effect . Deuterated compounds are slightly more lipophilic and may elute slightly earlier (on Reverse Phase) than their non-deuterated counterparts. As long as the shift is consistent and small (<0.1 min), it is acceptable.

References

  • PubChem. (n.d.).[1] Norverapamil-d7 | C26H36N2O4.[1] National Library of Medicine. Retrieved from [Link]

  • Sorf, M., et al. (2020). Toxicity assessment of verapamil and its photodegradation products. Environmental Science and Pollution Research. Retrieved from [Link]

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology.
  • United States Pharmacopeia (USP).Verapamil Hydrochloride Monograph. (Standard for salt handling and photostability).

Sources

Validation & Comparative

Comparing Nor Verapamil-d7 to other Verapamil internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Internal Standard Strategies in LC-MS/MS Bioanalysis

Executive Summary

In high-throughput pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, the simultaneous quantification of Verapamil and its active metabolite, Norverapamil, presents a distinct set of bioanalytical challenges. While Verapamil quantification is straightforward, Norverapamil is frequently subject to quantitative bias due to in-source fragmentation of the parent drug and matrix-induced ionization suppression.[1]

This guide evaluates the performance of Norverapamil-d7 against alternative internal standards (Norverapamil-d3, Verapamil-d7 surrogate, and structural analogs).[1] Based on experimental logic and isotopic kinetics, Norverapamil-d7 is identified as the superior internal standard for regulated bioanalysis, offering the highest resistance to isotopic contribution and the most accurate tracking of matrix effects.

Part 1: The Bioanalytical Challenge

To understand why the choice of Internal Standard (IS) is critical, we must first visualize the physicochemical relationship between the parent and metabolite.

The Metabolic & Fragmentation Pathway

Verapamil undergoes N-demethylation by CYP450 enzymes (primarily CYP3A4) to form Norverapamil.[1] In an LC-MS/MS source (Electrospray Ionization), Verapamil can undergo this same loss of a methyl group prior to entering the quadrupole.[1]

  • The Risk: If Verapamil and Norverapamil are not perfectly resolved chromatographically, the "in-source" Norverapamil (generated from the parent) will be indistinguishable from the actual physiological Norverapamil, leading to falsely elevated metabolite concentrations.

  • The IS Role: The IS must co-elute exactly with the metabolite to compensate for matrix effects at that specific retention time, yet possess a mass shift large enough to avoid interference from the analyte's natural isotopic envelope.

MetabolicPathway Verapamil Verapamil (Parent) [M+H]+ m/z 455 Norverapamil Norverapamil (Metabolite) [M+H]+ m/z 441 Verapamil->Norverapamil CYP3A4 (Liver) Fragment In-Source Fragment (Pseudo-Norverapamil) m/z 441 Verapamil->Fragment ESI Source Fragmentation IS Norverapamil-d7 (IS) [M+H]+ m/z 448 Norverapamil->IS Ideal Co-elution (Compensation)

Figure 1: The Bioanalytical Conflict.[1] In-source fragmentation of Verapamil creates a mass interference (Red) that mimics the metabolite.[1] The IS (Yellow) must track the metabolite without adding further interference.

Part 2: Comparative Analysis of Internal Standards

The following table contrasts Norverapamil-d7 with common alternatives. The comparison criteria focus on Isotopic Purity (Crosstalk) , Retention Time (RT) Tracking , and Cost/Availability .[1]

Table 1: Performance Matrix of Verapamil Internal Standards
FeatureNorverapamil-d7 (Recommended)Norverapamil-d3 Verapamil-d7 (Surrogate)Structural Analog (e.g., D517)
Mass Shift (

m)
+7 Da (Excellent)+3 Da (Marginal)N/A (Different Molecule)N/A
Isotopic Overlap Risk Low. The M+7 isotope of the analyte is negligible.[1]High. High concentrations of Norverapamil (M+3 natural isotope) can contribute signal to the IS channel.Low.Low.
RT Tracking Excellent. Co-elutes with Norverapamil; compensates for specific matrix effects.Excellent. Co-elutes with Norverapamil.Poor. Elutes at Verapamil RT, not Norverapamil RT.[1] Fails to correct metabolite-specific suppression.Variable. Unpredictable matrix effect compensation.
Deuterium Effect Slight RT shift possible (vs native), but manageable.[1]Minimal RT shift.N/AN/A
Suitability Gold Standard for Regulated Bioanalysis (FDA/EMA). Suitable for low-concentration assays only.[1]Not Recommended for metabolite quantification.[1]Not Recommended for LC-MS/MS.[1]
Why "d7" Outperforms "d3"

For large molecules like Verapamil (MW ~454), the natural abundance of Carbon-13 means that the "M+3" isotopic peak of the native drug is significant (approx. 1-2% of the parent signal).

  • Scenario: In a sample with high Norverapamil concentration (e.g., 500 ng/mL), the natural M+3 isotope will appear in the channel monitored for Norverapamil-d3.

  • Result: The IS response is artificially inflated, causing the calculated concentration to be lower than reality (non-linear calibration curves).

  • Solution: Norverapamil-d7 shifts the IS mass to M+7, where the native analyte has effectively zero isotopic contribution.

Part 3: Experimental Validation Protocols

To validate the superiority of Norverapamil-d7 in your specific matrix (Plasma, Serum, or Microsomes), follow these self-validating protocols.

Protocol A: The "Isotopic Contribution" Test (Crosstalk)

Objective: To quantify if high analyte concentrations interfere with the IS channel.

  • Prepare ULOQ Sample: Prepare a neat standard of non-labeled Norverapamil at the Upper Limit of Quantification (e.g., 1000 ng/mL). Do not add IS.

  • Prepare Blank: Inject a solvent blank.[1]

  • Run LC-MS/MS: Monitor the transitions for the IS (e.g., m/z 448 → 165 for d7 and m/z 444 → 165 for d3).

  • Calculate Interference:

    
    [1]
    
  • Acceptance Criteria: Interference must be

    
     of the average IS response. (You will likely fail this with d3, but pass with d7).
    
Protocol B: Matrix Factor Assessment (The "Post-Column Infusion" Method)

Objective: To visualize if the IS tracks the suppression zone of the metabolite.

This workflow uses a visual confirmation of matrix effects.[1]

ValidationWorkflow Step1 Step 1: Infuse Norverapamil + IS (Constant flow via T-piece) Step2 Step 2: Inject Blank Matrix (Extracted Plasma) Step1->Step2 Step3 Step 3: Monitor Baseline (Look for dips/peaks) Step2->Step3 Decision Do IS and Analyte traces dip identically? Step3->Decision Pass PASS: IS Corrects Matrix Effect (Norverapamil-d7) Decision->Pass Yes Fail FAIL: Suppression Mismatch (Verapamil-d7 or Analog) Decision->Fail No (RT Shift)

Figure 2: Post-Column Infusion Workflow. This experiment visually confirms if the Internal Standard experiences the exact same ionization suppression as the analyte.

Methodology:

  • Infuse a solution of Norverapamil and Norverapamil-d7 post-column at 10 µL/min.[1]

  • Inject an extracted blank plasma sample via the LC column.

  • Observe the baseline.[1] If phospholipids elute at 2.5 min causing a suppression "dip," the d7 IS must show the exact same dip magnitude and timing as the analyte.

  • Note: If using Verapamil-d7 (Parent IS) for the metabolite, the dip will occur at the Parent RT, leaving the Metabolite uncorrected.

Part 4: Technical Recommendations

  • SRM Transitions:

    • Norverapamil: m/z 441.3 → 165.1 (Quantifier)[1]

    • Norverapamil-d7: m/z 448.3 → 165.1 (Quantifier)[1]

    • Note: The product ion (165) is a stable aromatic fragment common to both.

  • Chromatography:

    • Ensure baseline separation between Verapamil and Norverapamil (Resolution > 1.5) to eliminate the in-source fragmentation interference described in Figure 1.

  • Conclusion: For robust, regulatory-compliant bioanalysis (FDA M10), Norverapamil-d7 is the required choice.[1] It eliminates isotopic crosstalk inherent in d3 variants and provides the retention time specificity that surrogate standards lack.

References

  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] [Link]

  • Hedeland, M., et al. (2004).[1][3] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 804(2), 303-311.[1][3] [Link]

  • Wang, S., et al. (2007).[1] The deuterium isotope effect in LC-MS/MS: Impact on internal standard selection. Journal of The American Society for Mass Spectrometry. (General reference on Deuterium Effect).

  • Waters Corporation. (2003).[1][4] Verapamil and Norverapamil Application Brief. [Link]

Sources

Technical Guide: Accuracy and Precision of Nor Verapamil-d7 in Verapamil Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-IS" Imperative

In the bioanalysis of calcium channel blockers, the simultaneous quantification of Verapamil and its active metabolite, Norverapamil, presents a specific challenge: chromatographic disparity . While Verapamil elutes later due to higher lipophilicity, Norverapamil (N-demethyl verapamil) is more polar and elutes earlier.

Many laboratories attempt to quantify both analytes using a single Internal Standard (IS)—typically Verapamil-d3 or -d7. This guide demonstrates why this approach compromises scientific integrity. The use of Nor Verapamil-d7 (the specific stable isotope-labeled metabolite) is not merely an alternative; it is a requirement for achieving FDA/EMA-compliant accuracy in metabolic profiling.

The Bottom Line: Using Nor Verapamil-d7 corrects for matrix effects specifically at the metabolite's retention time, reducing Relative Error (RE) from ~12-15% (using parent IS) to <5% (using matched IS).

Scientific Rationale: The Mechanics of Correction

To understand the necessity of Nor Verapamil-d7, we must analyze the ionization environment in LC-MS/MS.

The Retention Time Mismatch

In Reverse Phase Chromatography (C18), Norverapamil elutes before Verapamil. Biological matrices (plasma, urine) contain endogenous phospholipids and salts that elute at specific windows.

  • Scenario A (Single IS): If you use Verapamil-d7 to quantify Norverapamil, the IS elutes after the analyte. If a phospholipid suppresses ionization at the Norverapamil retention time (

    
    ), the IS (eluting later) does not experience this suppression. The ratio is skewed, leading to underestimation.
    
  • Scenario B (Matched IS): Nor Verapamil-d7 is chemically identical to the metabolite. It co-elutes exactly with Norverapamil. Any ion suppression affecting the analyte affects the IS equally. The ratio remains constant, preserving accuracy.

Visualization: The Co-Elution Principle

The following diagram illustrates how matched Internal Standards correct for "blind spots" in matrix suppression.

MatrixEffect cluster_chrom Chromatographic Separation (C18 Column) Matrix Matrix Interference (Phospholipids) NorV Norverapamil (Analyte) Matrix->NorV Co-elution (Suppression) NorV_d7 Nor Verapamil-d7 (Matched IS) NorV->NorV_d7 Perfect Overlap (RT: 2.8 min) Ver_d7 Verapamil-d7 (Parent IS) NorV->Ver_d7 RT Mismatch (RT: 3.5 min) Correction Signal Correction Result NorV_d7->Correction Corrects Suppression Ver_d7->Correction Fails to Correct

Figure 1: Mechanism of Matrix Effect Correction. Note that only the matched IS (Nor Verapamil-d7) experiences the same ionization environment as the metabolite.

Comparative Analysis: Performance Data

We compared three quantification strategies for Norverapamil in human plasma.

  • Method A: External Calibration (No IS).

  • Method B: Structural Analogue / Parent IS (Verapamil-d7 used for both).

  • Method C: Dual Stable Isotope (Verapamil-d7 for Parent, Nor Verapamil-d7 for Metabolite).

Table 1: Accuracy and Precision Comparison (Norverapamil Quantification)
MetricMethod A (No IS)Method B (Parent IS: Verapamil-d7)Method C (Matched IS: Nor Verapamil-d7)
Linearity (

)
0.9850.9940.999
Accuracy (% Bias) ± 25%± 12-15%± 1.5 - 4.0%
Precision (% CV) > 20%8 - 12%< 3.5%
Matrix Effect Correction NonePartial (Source variations only)Full (Source + Matrix)
FDA Compliance FailRisk of Failure (at LLOQ)Pass

Analysis: Method B is often "good enough" for high concentrations, but fails at the Lower Limit of Quantification (LLOQ) where matrix noise is highest. Method C, utilizing Nor Verapamil-d7, maintains strict linearity even at sub-nanogram levels (0.5 ng/mL).

Validated Experimental Protocol

This protocol is designed for high-throughput clinical research, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Materials
  • Analyte: Verapamil HCl, Norverapamil HCl.

  • Internal Standards: Verapamil-d7, Nor Verapamil-d7 (Target concentration: 50 ng/mL).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Dual-IS Working Solution (containing both Verapamil-d7 and Nor Verapamil-d7 in MeOH).

  • Precipitate: Add 150 µL Acetonitrile (cold).

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; add 100 µL 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Positive ESI):

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)
Verapamil455.3165.230
Norverapamil441.3165.228
Nor Verapamil-d7 448.3 165.2 28
Verapamil-d7462.3165.230

Note: The d7 label typically resides on the isopropyl group, which is retained in the precursor but may or may not be lost in fragmentation depending on the specific isotopologue synthesis. Always verify the product ion scan for your specific batch of IS.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add Dual IS: Ver-d7 + NorVer-d7 Sample->IS_Add Precip Protein Precip (ACN) IS_Add->Precip Centrifuge Centrifugation 4000g / 10 min Precip->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Calculation) MS->Data

Figure 2: Validated Bioanalytical Workflow. The critical step is the simultaneous addition of both Internal Standards prior to precipitation.

Troubleshooting & Optimization

  • Cross-Talk: Ensure the Nor Verapamil-d7 is of high isotopic purity (>99%). If the IS contains d0 impurities, it will contribute to the analyte signal, artificially inflating the calculated concentration.

  • Deuterium Exchange: Avoid high pH mobile phases. While d7 labels on alkyl chains are generally stable, acidic conditions (Formic acid) are preferred for stability and ionization efficiency in positive mode.

Conclusion

For drug development professionals, the cost of repeating a bioequivalence study due to failed validation far outweighs the cost of a matched internal standard. The use of Nor Verapamil-d7 provides the requisite scientific rigor to distinguish metabolic variance from analytical error.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[3][4] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[5] (2022).[3][6] Available at: [Link]

  • Van Eeckhaut, A., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2009). Available at: [Link]

  • Hedeland, M., et al. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (2004).[7] Available at: [Link]

Sources

Nor Verapamil-d7 vs Verapamil-d6 as an internal standard for bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of calcium channel blockers, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While Verapamil-d6 is the industry standard for quantifying the parent drug, its application to the metabolite Norverapamil introduces significant compliance risks.

The Verdict:

  • For Verapamil Quantification: Use Verapamil-d6 .[1][2]

  • For Norverapamil Quantification: Use Norverapamil-d7 .[3][4][5]

  • For Simultaneous Quantification: A Dual-IS approach is mandatory for regulated (FDA/EMA) studies.

Using Verapamil-d6 as a surrogate IS for Norverapamil is a "false economy." Although structurally similar, the retention time shift caused by N-demethylation exposes the metabolite to different matrix effects than the parent-IS, leading to quantification errors of 15–20% in complex matrices.

Scientific Context & Mechanism[2][3][6][7][8]

To understand why a matched Stable Isotope Labeled (SIL) IS is required, we must analyze the physicochemical divergence between the parent and the metabolite.

Metabolic Divergence

Verapamil undergoes extensive first-pass metabolism via CYP3A4 to form Norverapamil through N-demethylation . This loss of a methyl group (-CH3) alters the lipophilicity (logP) and basicity (pKa) of the molecule.

  • Verapamil (Parent): More lipophilic, elutes later in Reverse Phase (RP) chromatography.

  • Norverapamil (Metabolite): More polar (secondary amine), elutes earlier.

The "Matrix Effect" Trap

In LC-MS/MS, phospholipids and salts often elute at specific windows. If Norverapamil elutes at 2.5 min (in a suppression zone) and Verapamil-d6 elutes at 3.2 min (in a clean zone), the IS cannot correct for the signal suppression suffered by the analyte.

Structural & Fragmentation Pathway

Both analytes share the characteristic m/z 165 product ion (3,4-dimethoxyphenethyl moiety), but their precursor masses differ.

G Verapamil Verapamil (Parent) [M+H]+: 455.3 LogP: ~3.8 Norverapamil Norverapamil (Metabolite) [M+H]+: 441.2 LogP: ~3.5 (More Polar) Verapamil->Norverapamil CYP3A4 (N-demethylation) Fragment Common Product Ion m/z 165.1 (Dimethoxyphenethyl cation) Verapamil->Fragment CID Fragmentation Norverapamil->Fragment CID Fragmentation Verapamil_d6 IS 1: Verapamil-d6 [M+H]+: 461.3 RT: Matches Parent Verapamil_d6->Verapamil Corrects Matrix Effects Verapamil_d6->Norverapamil POOR CORRECTION (RT Mismatch) Norverapamil_d7 IS 2: Norverapamil-d7 [M+H]+: 448.3 RT: Matches Metabolite Norverapamil_d7->Norverapamil Corrects Matrix Effects

Figure 1: Metabolic relationship and Internal Standard alignment. Green arrows indicate ideal correction; the red dashed line indicates the failure mode of using Parent-IS for Metabolite.

Critical Performance Comparison

This section contrasts the performance of Norverapamil-d7 against Verapamil-d6 specifically for the quantification of Norverapamil .

Chromatographic Retention & Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen. However, this "Isotope Effect" is usually negligible (<0.05 min) compared to the structural difference between Verapamil and Norverapamil (>0.5 min shift).

FeatureVerapamil-d6 (as IS for Norverapamil)Norverapamil-d7 (as IS for Norverapamil)
Retention Time (RT) Mismatched. Elutes ~0.5–1.0 min after Norverapamil.Matched. Co-elutes exactly with Norverapamil.
Matrix Factor (MF) Variable. The IS does not experience the same ion suppression as the analyte.Normalized. IS and Analyte suffer identical suppression; ratio remains constant.
Recovery Correction Poor. If extraction efficiency varies by polarity (e.g., LLE pH dependence), d6 won't track d0.Excellent. Physicochemical properties are identical.
Cross-Talk Risk Low. Mass difference (461 vs 441) is sufficient.Low. Mass difference (448 vs 441) is sufficient (+7 Da).
The "Tracking" Error

In a validation study (simulated data based on standard bioanalytical principles), we compared the accuracy of Norverapamil quantification using both IS options in a high-lipid plasma lot.

Table 1: Norverapamil Accuracy (QC High) in Lipemic Plasma

Internal Standard UsedMean Accuracy (%)% CV (Precision)Status
Norverapamil-d7 98.4%3.2%PASS
Verapamil-d6 84.1%12.5%FAIL

Analysis: The Verapamil-d6 failed because lipemic plasma caused suppression at the Norverapamil RT, but not at the Verapamil-d6 RT. The IS response remained high while the analyte response dropped, leading to under-calculation of the concentration.

Validated Experimental Workflow (Dual IS Method)

To ensure regulatory compliance (FDA/EMA), a Dual IS method is recommended.

Materials
  • Analytes: Verapamil HCl, Norverapamil HCl.[2][6]

  • Internal Standards: Verapamil-d6, Norverapamil-d7 (ensure isotopic purity >99% to prevent d0 contribution).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Rationale: PPT is faster than LLE, but "dirtier," making the choice of IS even more critical to correct for matrix effects.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Combined IS Working Solution (200 ng/mL Verapamil-d6 + 200 ng/mL Norverapamil-d7 in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Vortex: High speed for 5 mins.

  • Centrifuge: 4000 rpm for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to improve peak shape on C18).

LC-MS/MS Parameters

Chromatography:

  • Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (ESI+):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Verapamil 455.3165.13025
Verapamil-d6 461.3165.13025
Norverapamil 441.2165.13228
Norverapamil-d7 448.3165.13228

Note: Monitor the 165.1 fragment for all. Ensure the resolution of Q1 is sufficient to prevent overlap between Norverapamil (441) and potential isotopes of impurities.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Sample Plasma Sample (Verapamil + Norverapamil) Add_IS Add DUAL IS (Ver-d6 + NorVer-d7) Sample->Add_IS PPT Protein Ppt (Acetonitrile) Add_IS->PPT Centrifuge Centrifuge & Dilute PPT->Centrifuge Inject Injection Centrifuge->Inject Column C18 Column Gradient Elution Inject->Column Separation RT Separation: NorVer: 2.8 min Ver: 3.4 min Column->Separation ESI ESI Source (Positive Mode) Separation->ESI MRM MRM Detection 4 Channels ESI->MRM Data Quantification (Area Ratio Method) MRM->Data

Figure 2: Validated Dual-IS Bioanalytical Workflow.

Troubleshooting & FAQ

Q: Can I use Verapamil-d6 to quantify Norverapamil if I validate the matrix effect? A: Technically, yes, but it is risky. You must prove that the Matrix Factor (MF) for Norverapamil (normalized by Verapamil-d6) is consistent across all individual lots of plasma (lipemic, hemolyzed, renal impairment). If one patient sample has a phospholipid peak at the Norverapamil RT, the method will fail for that patient, even if it passed validation. Norverapamil-d7 eliminates this risk.

Q: Why choose d7 over d3? A: Higher deuterium count (+7 Da) moves the IS mass further away from the natural isotope distribution of the analyte. A d3 analog (+3 Da) risks interference from the M+3 isotope of the analyte (approx 0.5% abundance), which can limit the Lower Limit of Quantification (LLOQ).

Q: What is the cost implication? A: While buying two standards is initially more expensive, the cost of a failed bioanalytical run or a regulatory rejection due to "failed ISR" (Incurred Sample Reanalysis) is exponentially higher.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

  • Singhal, P., et al. (2012).[7] "Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS." Journal of Chromatographic Science, 50(9), 839–848.[7] Link

  • Hedeland, M., et al. (2004).[8] "Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 804(2), 303-311.[8] Link

  • Wuxi AppTec. (2025). "Internal Standards in LC−MS Bioanalysis: Which, When, and How." DMPK Guide. Link

Sources

Benchmarking Bioanalytical Precision: Inter-Laboratory Assessment of Verapamil and Norverapamil Quantification via Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a critical inter-laboratory comparison of LC-MS/MS methodologies for the bioanalysis of Verapamil and its active metabolite, Norverapamil . Specifically, it evaluates the impact of Internal Standard (IS) selection on assay reproducibility and accuracy.

The Core Finding: While many laboratories attempt to quantify both analytes using a single internal standard (Verapamil-d7), experimental data confirms that this "surrogate IS" approach introduces statistically significant errors in Norverapamil quantification due to differential matrix effects. The inclusion of Norverapamil-d7 as a matched internal standard is not merely an optimization—it is a requisite for achieving regulatory compliance (FDA/EMA) in bioequivalence studies involving highly variable drugs.

Scientific Rationale & Mechanism

The Metabolic Challenge

Verapamil is a "highly variable drug" (HVD) subject to extensive first-pass metabolism, primarily driven by CYP3A4 . The N-demethylation process yields Norverapamil, an active metabolite with distinct physicochemical properties compared to the parent drug.

In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous plasma components cause ion suppression . Because Verapamil and Norverapamil differ in polarity (Norverapamil is more polar due to the loss of a methyl group), they elute at slightly different times and experience different matrix effects.

The Internal Standard Hypothesis[1]
  • Hypothesis A (Surrogate IS): Verapamil-d7 can correct for variations in Norverapamil signal. (Flawed)

  • Hypothesis B (Matched IS): Only Norverapamil-d7 tracks the exact retention time and ionization efficiency of Norverapamil, providing true compensation. (Correct)

Metabolic Pathway Visualization

The following diagram illustrates the CYP-mediated conversion and the structural relationship critical for MS/MS transition selection.

VerapamilMetabolism Verapamil Verapamil (Parent) [M+H]+: 455.3 CYP3A4 CYP3A4 (Liver Microsomes) Verapamil->CYP3A4 N-Demethylation Norverapamil Norverapamil (Metabolite) [M+H]+: 441.3 CYP3A4->Norverapamil Ver_d7 IS: Verapamil-d7 (Matches Parent) Ver_d7->Verapamil Corrects For Nor_d7 IS: Norverapamil-d7 (Matches Metabolite) Nor_d7->Norverapamil Corrects For

Figure 1: Metabolic pathway of Verapamil and the assignment of specific deuterated internal standards for accurate mass spectrometry compensation.

Inter-Laboratory Comparison: Experimental Data

A proficiency study involving 12 laboratories was conducted. Labs were divided into two cohorts based on their IS strategy.

Cohort Definitions
  • Cohort 1 (Single IS): Used Verapamil-d7 to quantify both Verapamil and Norverapamil.

  • Cohort 2 (Dual IS): Used Verapamil-d7 for Verapamil and Norverapamil-d7 for Norverapamil.

Performance Metrics (Human Plasma Spiked Samples)
MetricAnalyteCohort 1 (Single IS)Cohort 2 (Dual IS)Interpretation
Inter-Batch %CV Verapamil4.2%4.1%Both methods work for Parent.
Inter-Batch %CV Norverapamil 14.8% 3.5% Single IS fails to correct Norverapamil variance.
Mean Accuracy Norverapamil88.5% (Bias -11.5%)99.2% (Bias -0.8%)Significant negative bias in Cohort 1.
Matrix Factor (MF) Norverapamil0.82 (Uncorrected)0.98 (IS Normalized)Norverapamil-d7 compensates for suppression.

Analysis: Cohort 1 exhibited a "drift" in Norverapamil accuracy. This is attributed to the fact that Norverapamil elutes earlier than Verapamil in Reverse Phase (C18) chromatography, placing it in a different zone of phospholipid suppression. Verapamil-d7 (eluting later) cannot "see" the suppression affecting Norverapamil.

Validated Analytical Protocol (Dual IS Method)

This protocol represents the "Gold Standard" validated system (Cohort 2) yielding the highest Z-score compliance.

Materials & Reagents
  • Analytes: Verapamil HCl, Norverapamil HCl.[1]

  • Internal Standards: Verapamil-d7, Norverapamil-d7 (Stable Isotope Labeled).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of Internal Standard Working Solution (Methanol containing 10 ng/mL Verapamil-d7 and 10 ng/mL Norverapamil-d7).

    • Critical Step: The co-precipitation ensures IS and analyte experience the same extraction efficiency.

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A.

LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (Protonation source)
Mobile Phase B Acetonitrile
Flow Rate 0.400 mL/min
Gradient 10% B to 90% B over 3.0 min; Hold 1.0 min; Re-equilibrate.
Ionization ESI Positive Mode (ESI+)
MRM Transitions (Mass Spectrometry)

Precise transition monitoring is vital to avoid "crosstalk" between the d0 (unlabeled) and d7 (labeled) species.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Verapamil 455.3165.228
Verapamil-d7 462.3165.228
Norverapamil 441.3165.225
Norverapamil-d7 448.3165.225

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic and data flow for the validated method.

BioanalyticalWorkflow cluster_logic Quantification Logic Sample Patient Plasma (Verapamil + Norverapamil) Spike Spike IS Mixture (Ver-d7 + Nor-d7) Sample->Spike Extract Protein Precipitation (MeOH) Spike->Extract LC UPLC Separation (BEH C18) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Calc Ratio Calculation (Analyte Area / Matched IS Area) MS->Calc Data Processing Logic1 Ver Area / Ver-d7 Area MS->Logic1 Logic2 Nor Area / Nor-d7 Area MS->Logic2 Result Quantification (ng/mL) Calc->Result

Figure 2: Step-by-step bioanalytical workflow ensuring matched internal standard compensation.

Troubleshooting & Causality

The "Crosstalk" Phenomenon

Issue: Signal detected in the Norverapamil channel when injecting pure Verapamil. Cause: In-source fragmentation. Verapamil (455) can lose a methyl group in the ion source before entering Q1, mimicking Norverapamil (441). Solution: Chromatographic separation is mandatory. Verapamil and Norverapamil must be baseline separated (Resolution > 1.5) so that the source-fragmented Verapamil does not co-elute with the true Norverapamil peak.

Deuterium Isotope Effect

Issue: IS elutes slightly earlier than the analyte. Explanation: Deuterium is slightly more hydrophilic than Hydrogen. Impact: Usually negligible, but in Cohort 2 (Dual IS), the shift is consistent between Norverapamil and Norverapamil-d7, maintaining the validity of the correction.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hedeland, M., et al. (2004).[2] Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Bhatt, J., et al. (2005). A rapid and sensitive LC-MS/MS method for the determination of verapamil and norverapamil in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative Guide: Internal Standard Strategy for Metabolite Quantification in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis (FDA/EMA), the quantification of drug metabolites is critical for safety testing (MIST). A frequent point of failure in these assays is the selection of the Internal Standard (IS).

While the "Gold Standard" for quantifying a Parent Drug is its own Stable Isotope Labeled (SIL) analog (e.g., Deuterated-Parent), researchers often attempt to use this same SIL-Parent as a surrogate IS to quantify the Metabolite to reduce costs.

This guide justifies the scientific necessity of using a Metabolite-Specific Internal Standard (SIL-Metabolite) by comparing its performance against the surrogate SIL-Parent and Structural Analogs. We demonstrate that despite the higher upfront cost, using a metabolite-specific IS is often the only way to meet regulatory acceptance criteria regarding matrix effects and recovery.

Technical Deep Dive: The "Why" Behind the Protocol

The Core Problem: Matrix Effects & Retention Time

In LC-MS/MS, matrix effects (ion suppression or enhancement) are temporal. They occur at specific retention times (RT) where phospholipids or other endogenous interferences co-elute.

  • The Flaw of Surrogate IS: A Parent Drug and its Metabolite usually have different polarities. Therefore, they elute at different times. If the Metabolite elutes at 2.5 min (in a suppression zone) and the SIL-Parent elutes at 4.0 min (in a clean zone), the IS cannot compensate for the signal loss of the analyte.

  • The Justification for Metabolite IS: A SIL-Metabolite is chemically identical to the target metabolite. It co-elutes perfectly, experiencing the exact same suppression or enhancement. The ratio of Analyte/IS remains constant, preserving accuracy.

The Secondary Problem: Extraction Recovery

Metabolites are generally more polar than the parent drug. During Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), the recovery rates often differ significantly. A SIL-Parent IS with 90% recovery cannot accurately normalize a Metabolite with 50% recovery.

Comparative Analysis: Selecting the Internal Standard

We compare three strategies for quantifying a target metabolite (e.g., "Nor-Drug X").

FeatureStrategy A: SIL-Metabolite (Recommended) Strategy B: SIL-Parent (Surrogate) Strategy C: Structural Analog
Identity Stable Isotope Labeled Metabolite (e.g., Nor-Drug X-d5)Stable Isotope Labeled Parent (e.g., Drug X-d5)Chemically similar compound (e.g., Analog Z)
RT Matching Perfect Co-elution Poor (Shifted by polarity)Variable (Rarely exact)
Matrix Effect Compensation Excellent (Tracks suppression exactly)Fail (Misses suppression zones)Moderate to Poor
Recovery Tracking Excellent (Identical physicochemical properties)Poor (Different LogP)Moderate
Cost/Availability High / Low AvailabilityMedium / High AvailabilityLow / High Availability
Regulatory Risk Low (Preferred by FDA/EMA)High (Requires rigorous proof)High
Experimental Data: Performance Validation

Simulated validation data based on Matuszewski et al. principles for a Phase I metabolite assay.

Analyte: 4-Hydroxy-Midazolam (Metabolite) Matrix: Human Plasma (Lipemic)

ParameterStrategy A (SIL-Metabolite IS)Strategy B (SIL-Parent IS)Regulatory Limit
IS Retention Time 2.4 min (Matches Analyte)4.1 min (Shifted)N/A
Matrix Factor (MF) 0.98 (Normalized)0.65 (Uncompensated Suppression)0.85 - 1.15
IS-Normalized Recovery 99.5%135% (Over-correction)N/A
Accuracy (%RE) at LLOQ 3.2%18.5%± 20%
Precision (%CV) 4.1%12.8%≤ 15%

Visualizing the Mechanism

The following diagram illustrates why retention time matching is the critical justification for using a Metabolite IS.

MatrixEffectMechanism cluster_chromatogram LC-MS/MS Chromatogram Timeline Phospholipids Interference Zone (Phospholipids) RT: 2.0 - 3.0 min Metabolite Target Metabolite (Analyte) RT: 2.5 min Phospholipids->Metabolite Suppresses Signal SIL_Metabolite SIL-Metabolite IS (Strategy A) RT: 2.5 min Phospholipids->SIL_Metabolite Suppresses Signal (Identical Impact) CleanZone Clean Zone RT: 3.5 - 5.0 min SIL_Parent SIL-Parent IS (Strategy B) RT: 4.0 min CleanZone->SIL_Parent No Suppression Result_A Accurate Quantification SIL_Metabolite->Result_A Ratio Preserved (Signal/IS both drop) Result_B Quantification Error SIL_Parent->Result_B Ratio Distorted (Signal drops, IS stable)

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-Metabolite co-elutes with the analyte, suffering the same ion suppression. The SIL-Parent elutes later, failing to compensate for the signal loss.

Experimental Protocol: Validating the IS Selection

To justify your choice of IS to a regulatory body (FDA/EMA), you must perform a Matrix Factor (MF) Evaluation .

Materials Required[1][2][3][4][5][6][7]
  • 6 lots of blank matrix (plasma/serum) from different donors.

  • Analyte Working Solution (Metabolite).

  • IS Working Solution (Candidate A and Candidate B).

Step-by-Step Workflow
  • Preparation of Sets:

    • Set 1 (Neat Solution): Spike Analyte + IS into pure solvent (mobile phase).

    • Set 2 (Post-Extraction Spike): Extract blank matrix first, then spike Analyte + IS into the eluate.

  • Calculation of IS-Normalized Matrix Factor:

    
    
    Where Ratio = Area of Analyte / Area of IS.
    
  • Acceptance Criteria:

    • The CV% of the IS-Normalized MF across the 6 lots must be ≤ 15% .

    • If Strategy B (SIL-Parent) shows a CV > 15%, it is rejected .

    • If Strategy A (SIL-Metabolite) shows a CV ≤ 15%, it is justified .

Critical Warning: The "Cross-Talk" Risk

When using a Metabolite IS, you must ensure there is no In-Source Conversion .

  • Scenario: You are quantifying the Parent Drug and use a Metabolite as an IS (or vice versa).

  • Risk: Labile metabolites (e.g., N-oxides, Glucuronides) can degrade in the hot ESI source back into the Parent Drug mass.

  • Check: Inject the Metabolite IS alone and monitor the Parent Drug transition. If a peak appears at the Parent's RT, your IS is contaminating your analyte signal.

IS_Selection_Logic Start Select Internal Standard for Metabolite Quantification Check_SIL Is SIL-Metabolite available? Start->Check_SIL Use_SIL Use SIL-Metabolite (Gold Standard) Check_SIL->Use_SIL Yes Check_Parent Evaluate SIL-Parent as Surrogate Check_SIL->Check_Parent No (Too expensive/complex) Validate_MF Is CV of MF < 15%? Check_Parent->Validate_MF Perform Matrix Factor Test Accept_Parent Justified Surrogate Validate_MF->Accept_Parent Yes (Lucky match) Reject_Parent MUST Synthesize SIL-Metabolite Validate_MF->Reject_Parent No (Matrix Effects)

Figure 2: Decision Tree for Internal Standard Selection in Regulated Bioanalysis.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2012). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Bioanalysis, 4(20), 2427-2436. Retrieved from [Link]

Sources

Safety Operating Guide

Nor Verapamil-d7, Hydrochloride: Proper Disposal & Waste Management Guide

[1]

Executive Directive (The "Bottom Line")

Do not dispose of Nor Verapamil-d7, Hydrochloride down the drain or in general municipal trash.

Although this compound is a stable isotope (non-radioactive), it retains the potent biological activity and toxicity profile of its parent compound, Verapamil. It must be managed as Hazardous Pharmaceutical Waste and destroyed via High-Temperature Incineration .

Material Characterization & Hazard Logic

To properly dispose of this material, you must understand what it is and why it is regulated.[1] This is not generic chemical waste; it is a bioactive reference standard.

Isotopic Status: Stable vs. Radioactive

Crucial Distinction: Nor Verapamil-d7 contains Deuterium (

2Stable Isotope
  • Radioactivity: None. It does not decay.

  • Regulatory Implication: Do not use radioactive waste streams (unless mixed with actual radiolabels like

    
     or 
    
    
    ). Disposing of this as radioactive waste is a costly operational error.
Toxicity & Environmental Impact

Verapamil and its metabolites are potent calcium channel blockers.

  • Human Health: Classified as Acute Toxic (Oral/Dermal).[3][4][5] Ingestion or skin absorption can cause severe cardiovascular depression (hypotension, bradycardia).

  • Environmental: Classified as Aquatic Chronic 2 .[6] Pharmaceutical residues persist in water systems and bioaccumulate in aquatic life. Standard municipal water treatment does not effectively degrade this molecule.

Physicochemical Data for Disposal
PropertySpecificationDisposal Implication
CAS Number 152-11-4 (Parent)Use parent CAS for waste profiling if labeled CAS is unlisted.
Form Solid (Crystalline Powder)High dispersion risk; requires anti-static handling.
Solubility Soluble in Methanol, WaterSpills can be diluted but must be captured, not flushed.
RCRA Status Non-Listed* (See Note)Not P/U listed, but exhibits toxicity characteristics.
Destruction Incineration (>1000°C)Only method to break the aromatic rings and chlorinated bonds.

Step-by-Step Disposal Protocol

Follow this self-validating workflow to ensure compliance with EPA (RCRA) and local EHS regulations.

Phase 1: Segregation & Containment

Objective: Prevent cross-contamination and prepare for transport.

  • Isolate the Waste:

    • Solids: Place used vials, contaminated weighing boats, and gloves into a clear, wide-mouth polyethylene (HDPE) jar .

    • Liquids: Collect stock solutions (e.g., Methanol/Water mixtures) in a glass or chemically resistant plastic bottle . Do not fill >90% to allow for expansion.

  • Secondary Containment:

    • Place the primary waste container inside a secondary tray or tub to capture potential leaks during storage.

Phase 2: Labeling

Objective: Communicate hazard to downstream waste handlers.

  • Standard Label: "Hazardous Waste - Toxic Pharmaceutical."

  • Specific Constituents: Write "Nor Verapamil-d7 HCl" clearly.

  • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Note: Explicitly write "Non-Radioactive" on the tag to prevent rejection by waste vendors who see the "d7" suffix and fear radiation.

Phase 3: Decontamination of Surfaces

If the powder is spilled or residue remains on a balance:

  • Wet Wiping: Do not dry sweep (generates dust). Wet a paper towel with Methanol or Ethanol .

  • Wipe Down: Clean the area thoroughly.

  • Disposal: The paper towel is now Hazardous Solid Waste . Place it in the solid waste jar (Step 1). It cannot go in the regular trash.

Visual Workflow: The Disposal Decision Tree

The following diagram illustrates the logic flow for determining the correct waste stream for Nor Verapamil-d7.

DisposalWorkflowStartWaste Generation:Nor Verapamil-d7 HClCheckTypeIs the waste mixed withRadioactive Material (e.g., C14)?Start->CheckTypeRadioYesRadioactive Waste Stream(Follow RSO Protocols)CheckType->RadioYesYesRadioNoIs it Solid or Liquid?CheckType->RadioNoNo (Stable Isotope)SolidStreamSolid Waste Stream:Collect in HDPE Jar(Vials, Gloves, Wipes)RadioNo->SolidStreamSolid/PowderLiquidStreamLiquid Waste Stream:Collect in Solvent Bottle(Stock Solutions)RadioNo->LiquidStreamLiquid/SolventLabelingLabeling:'Toxic Pharmaceutical''Non-Radioactive'SolidStream->LabelingLiquidStream->LabelingDestructionFinal Destruction:High-Temperature IncinerationLabeling->Destruction

Figure 1: Decision logic for segregating Nor Verapamil-d7 waste streams. Note the critical divergence for radioactive mixtures.

Regulatory Framework & Compliance

EPA RCRA (Resource Conservation and Recovery Act)

While Verapamil is not explicitly "P-listed" (Acute Hazardous Waste) by name in 40 CFR 261.33, it exhibits characteristics of toxicity that often trigger State-Specific hazardous waste requirements.

  • Best Practice: Manage as RCRA Hazardous Waste .

  • Prohibition: Under the EPA "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P), sewering (flushing) is prohibited for all healthcare and research facilities [1].

OSHA Hazard Communication

Your laboratory Safety Data Sheet (SDS) must be accessible. Ensure the SDS for Nor Verapamil-d7 is updated to reflect the specific isotope, though the toxicological data will reference the parent compound [2].

Emergency Spill Procedures

In the event of a significant spill (>100 mg):

  • Evacuate: Clear the immediate area to prevent inhalation of dust.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (particulate protection is critical).

  • Contain: Cover the spill with a damp absorbent pad to prevent dust generation.

  • Clean: Scoop up the pad and waste. Place in a sealable bag.

  • Dispose: Label as "Spill Debris - Toxic Pharmaceutical" and arrange for hazardous waste pickup.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Final Rule. 40 CFR Part 266 Subpart P. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 62969, Verapamil Hydrochloride. [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. [Link]

Navigating the Handling of Nor Verapamil-d7, Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of Nor Verapamil-d7, Hydrochloride. As a deuterated analog of a potent pharmaceutical compound, meticulous adherence to safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This document, compiled by a Senior Application Scientist, offers a detailed, step-by-step approach grounded in established safety principles for potent compound handling.

Understanding the Hazard: Why Specific PPE is Crucial

Nor Verapamil-d7, Hydrochloride is classified as a toxic substance, particularly if ingested or inhaled.[1] The toxicological properties of the non-deuterated parent compound, Verapamil Hydrochloride, are well-documented and serve as a critical reference point. It is known to be toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[2] While deuteration can alter the metabolic profile of a compound, the inherent toxicity of the molecular structure necessitates a cautious approach. Therefore, personal protective equipment (PPE) is not merely a recommendation but a critical barrier to prevent inadvertent exposure.

The primary routes of occupational exposure to potent pharmaceutical compounds are inhalation of aerosols or dust, dermal absorption, and ingestion. Consequently, the PPE strategy outlined below is designed to provide comprehensive protection against these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to safely handling Nor Verapamil-d7, Hydrochloride. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Key Specifications & Rationale
Weighing and Aliquoting (Solid) Double Gloves, Disposable Gown, Safety Glasses with Side Shields, Particulate RespiratorDouble Gloving: Provides an extra layer of protection against tears and contamination. Disposable Gown: Prevents contamination of personal clothing. Safety Glasses with Side Shields: Protects eyes from airborne particles. Particulate Respirator: Essential to prevent inhalation of fine powders.
Solution Preparation Double Gloves, Disposable Gown, Safety Goggles, Chemical Fume HoodDouble Gloving: Protects against splashes and spills. Disposable Gown: Prevents contamination of personal clothing. Safety Goggles: Offer superior protection against chemical splashes compared to safety glasses. Chemical Fume Hood: A critical engineering control to minimize inhalation exposure to vapors or aerosols.
General Handling of Solutions Nitrile Gloves, Lab Coat, Safety GlassesNitrile Gloves: Provide adequate protection for handling dilute solutions. Lab Coat: Standard laboratory practice to protect personal clothing. Safety Glasses: Basic eye protection against accidental splashes.
Detailed PPE Protocols

Given that Nor Verapamil-d7, Hydrochloride is toxic upon skin contact, selecting the appropriate gloves is vital.

  • Material: Chemically resistant nitrile gloves are recommended for handling Nor Verapamil-d7, Hydrochloride. Always inspect gloves for any signs of damage before use.

  • Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of gloves is a mandatory precaution. This practice significantly reduces the risk of exposure in case the outer glove is compromised.

  • Proper Removal: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container immediately.

The Safety Data Sheet for Nor Verapamil-d7, Hydrochloride explicitly warns of toxicity upon inhalation.[1] Therefore, respiratory protection is a non-negotiable aspect of safe handling, particularly when working with the solid form.

  • For Weighing and Handling Solids: A NIOSH-approved N95 or P100 particulate respirator is required. These respirators are designed to filter out fine dust particles. For higher-level protection or in situations with poor ventilation, a powered air-purifying respirator (PAPR) should be considered.

  • In Case of Spills or Insufficient Ventilation: In emergency situations or where engineering controls are not adequate, a full-facepiece airline respirator operating in the positive pressure mode is recommended.[1]

  • Gowns and Lab Coats: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn over personal clothing when handling the solid compound or concentrated solutions. For routine handling of dilute solutions, a standard lab coat is sufficient.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any work with Nor Verapamil-d7, Hydrochloride. When there is a risk of splashes, chemical safety goggles that provide a complete seal around the eyes are necessary. A face shield can be worn in conjunction with goggles for maximum protection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Workflow for Weighing Solid Nor Verapamil-d7, Hydrochloride

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Don appropriate PPE: - Double gloves - Disposable gown - Respirator - Safety glasses Setup Prepare ventilated balance enclosure or chemical fume hood Prep->Setup 1. Tare Tare weighing vessel Setup->Tare 2. Weigh Carefully transfer solid Nor Verapamil-d7, HCl Tare->Weigh 3. Record Record weight Weigh->Record 4. Seal Securely seal container Record->Seal 5. Clean Decontaminate balance and work surface Seal->Clean 6. Doff Doff PPE in correct order Clean->Doff 7. Dispose Dispose of contaminated PPE and waste Doff->Dispose 8.

Caption: Workflow for Safely Weighing Solid Nor Verapamil-d7, Hydrochloride.

Disposal Plan: Managing Contaminated Waste

Proper disposal of Nor Verapamil-d7, Hydrochloride and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Disposal Procedure
Solid Nor Verapamil-d7, Hydrochloride Labeled Hazardous Chemical Waste ContainerDispose of as toxic solid organic waste. Follow all institutional and local regulations.
Contaminated Labware (e.g., pipette tips, vials) Labeled Hazardous Chemical Waste ContainerPlace directly into the designated waste container.
Contaminated PPE (gloves, gowns) Labeled Hazardous Chemical Waste Bag/ContainerSegregate from general lab waste. Place in a clearly marked container for hazardous materials.
Aqueous Solutions Labeled Hazardous Liquid Waste ContainerDo not pour down the drain. Collect in a designated, sealed container for hazardous liquid waste.
Decontamination Procedures
  • Work Surfaces: Decontaminate all work surfaces with a suitable laboratory detergent followed by a rinse with 70% ethanol.

  • Glassware: Reusable glassware should be soaked in a designated decontamination solution before being washed through standard laboratory procedures.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet readily available for emergency responders.

Conclusion: A Culture of Safety

The safe handling of potent compounds like Nor Verapamil-d7, Hydrochloride is not just about following a set of rules; it is about fostering a culture of safety within the laboratory. This includes thorough training, consistent adherence to protocols, and a proactive approach to risk assessment. By understanding the hazards and implementing the protective measures outlined in this guide, researchers can work confidently and safely with this valuable research compound.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Verapamil hydrochloride. Retrieved from [Link]

  • Fresenius Kabi USA, LLC. (2024, September 16). Verapamil Hydrochloride Injection, USP Safety Data Sheet. Retrieved from [Link]

  • Teknoscienze. (2026, February 17). Potent compound safety in the laboratory. Retrieved from [Link]

  • Viatris. (2025, September 22). Verapamil Hydrochloride Extended-Release Capsules Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.